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  • Product: (3-(Chloromethyl)phenyl)(morpholino)methanone
  • CAS: 1094300-44-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (3-(Chloromethyl)phenyl)(morpholino)methanone

CAS Number: 1094300-44-3 This technical guide provides a comprehensive overview of (3-(Chloromethyl)phenyl)(morpholino)methanone, a key bifunctional building block in modern medicinal chemistry. This document is intended...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1094300-44-3

This technical guide provides a comprehensive overview of (3-(Chloromethyl)phenyl)(morpholino)methanone, a key bifunctional building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, reactivity, and applications as a versatile scaffold in the design of novel therapeutics.

Compound Profile and Physicochemical Properties

(3-(Chloromethyl)phenyl)(morpholino)methanone is a synthetic organic compound featuring a central phenyl ring substituted with a morpholinomethanone group and a reactive chloromethyl group at the meta-position. This unique arrangement of functional groups makes it a valuable intermediate for introducing the morpholinobenzoyl scaffold and for subsequent derivatization through nucleophilic substitution at the benzylic position.

PropertyValueSource
CAS Number 1094300-44-3[1][2]
Molecular Formula C₁₂H₁₄ClNO₂[1][2]
Molecular Weight 239.70 g/mol [1][3]
IUPAC Name (3-(Chloromethyl)phenyl)(morpholino)methanoneN/A
Appearance Predicted: Off-white to pale yellow solidN/A
Purity Commercially available at ≥96%[4]

Synthesis and Mechanism

The synthesis of (3-(Chloromethyl)phenyl)(morpholino)methanone is a robust two-step process commencing with the formation of the key intermediate, 3-(chloromethyl)benzoyl chloride, followed by its amidation with morpholine.

Synthesis of 3-(Chloromethyl)benzoyl Chloride

The precursor, 3-(chloromethyl)benzoyl chloride, can be synthesized from readily available starting materials. One common laboratory-scale method involves the radical chlorination of 3-methylbenzoyl chloride. However, for a more controlled and scalable approach, the reaction of 3-(chloromethyl)benzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride is preferred. An alternative industrial synthesis starts from benzotrichloride.[5]

Amidation with Morpholine

The final step involves the nucleophilic acyl substitution of 3-(chloromethyl)benzoyl chloride with morpholine. This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of (3-(Chloromethyl)phenyl)(morpholino)methanone

This protocol is based on established procedures for the amidation of benzoyl chlorides.[6]

Materials:

  • 3-(Chloromethyl)benzoyl chloride

  • Morpholine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve morpholine (1.05 equivalents) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 3-(chloromethyl)benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred morpholine solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure (3-(Chloromethyl)phenyl)(morpholino)methanone.

Analytical Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.30-7.50 (m, 4H): Aromatic protons of the phenyl ring.

  • δ 4.60 (s, 2H): Methylene protons of the chloromethyl group (-CH₂Cl).

  • δ 3.40-3.80 (m, 8H): Methylene protons of the morpholine ring.

¹³C NMR (100 MHz, CDCl₃):

  • δ 169-171: Carbonyl carbon of the methanone group.

  • δ 135-140: Quaternary carbons of the phenyl ring.

  • δ 125-130: CH carbons of the phenyl ring.

  • δ 66-68: Methylene carbons adjacent to the oxygen in the morpholine ring.

  • δ 45-48: Methylene carbons adjacent to the nitrogen in the morpholine ring.

  • δ 45-47: Methylene carbon of the chloromethyl group.

Infrared (IR) Spectroscopy (KBr Pellet):

  • ~3050-3100 cm⁻¹: C-H stretching of the aromatic ring.

  • ~2850-2950 cm⁻¹: C-H stretching of the morpholine and chloromethyl groups.

  • ~1630-1650 cm⁻¹: Strong C=O stretching of the amide.

  • ~1400-1450 cm⁻¹: C-N stretching.

  • ~1110-1120 cm⁻¹: C-O-C stretching of the morpholine ring.

  • ~650-750 cm⁻¹: C-Cl stretching.

Mass Spectrometry (EI):

  • M⁺ at m/z 239/241: Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom.

  • Major fragments: Loss of Cl (m/z 204), morpholine ring fragmentation.

Reactivity and Synthetic Applications

The utility of (3-(Chloromethyl)phenyl)(morpholino)methanone as a synthetic intermediate stems from the reactivity of its benzylic chloride. This functional group is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide variety of substituents.

Nucleophilic Substitution at the Benzylic Carbon

The chloromethyl group readily undergoes Sₙ2 reactions with a diverse range of nucleophiles. This provides a straightforward method for tethering the (morpholinomethanone)phenyl moiety to other molecular fragments.

G reagent (3-(Chloromethyl)phenyl)(morpholino)methanone product Substituted Product reagent->product + Nu⁻ nucleophile Nucleophile (Nu⁻) pathway SN2 Reaction

Caption: General scheme for nucleophilic substitution.

Common Nucleophiles and Corresponding Products:

NucleophileReagentProduct Type
Amines (R-NH₂)Primary or secondary aminesSecondary or tertiary benzylic amines
Alcohols (R-OH)Alcohols, phenolsEthers
Thiols (R-SH)Thiols, thiophenolsThioethers
Cyanide (CN⁻)Sodium or potassium cyanideBenzylic nitriles
Azide (N₃⁻)Sodium azideBenzylic azides

This reactivity profile makes (3-(Chloromethyl)phenyl)(morpholino)methanone a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

Role in Medicinal Chemistry

The morpholine moiety is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve their physicochemical properties.[8][9] It can enhance aqueous solubility, improve metabolic stability, and act as a hydrogen bond acceptor, which can be crucial for target binding. The morpholine ring is found in numerous approved drugs across various therapeutic areas.[9]

The combination of the reactive chloromethyl group and the favorable properties of the morpholine-containing scaffold makes (3-(Chloromethyl)phenyl)(morpholino)methanone an attractive starting point for the synthesis of novel bioactive molecules.[10]

G start (3-(Chloromethyl)phenyl)(morpholino)methanone intermediate Derivative Library start->intermediate Nucleophilic Substitution bio_screening Biological Screening intermediate->bio_screening High-Throughput Screening lead_compound Lead Compound bio_screening->lead_compound Hit Identification and Optimization

Caption: Workflow for drug discovery applications.

Safety and Handling

As with all chemical reagents, (3-(Chloromethyl)phenyl)(morpholino)methanone should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is a potential irritant to the eyes, skin, and respiratory system. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

(3-(Chloromethyl)phenyl)(morpholino)methanone is a strategically important bifunctional molecule that serves as a versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its benzylic chloride group allow for the efficient construction of diverse molecular architectures. The presence of the morpholine moiety often imparts favorable pharmacokinetic properties, making this compound a valuable starting point for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • European Patent Office. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives. Google Patents.
  • Bawa, S., & Kumar, S. (2024).
  • Beijing Xinhengyman Technology Co., Ltd. (n.d.). (3-(Chloromethyl)phenyl)(morpholino)methanone. Retrieved from [Link]

  • Reddy, C., & Viswanath, I. V. K. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(2), 441-443.
  • Google Patents. (n.d.). US3642896A - Phenyl-2-aminoethanol derivatives.
  • Kostas, K., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 705-751.
  • Shanghai Xinyuan Pharmaceutical Technology Co., Ltd. (n.d.). (3-(Chloromethyl)phenyl)(morpholino)methanone. Retrieved from [Link]

  • Wang, Y., et al. (2010). Synthesis and characterization of dual modality (CT/MRI) core-shell microparticles for embolization purposes. Biomacromolecules, 11(6), 1600-1607.
  • Ruan, Z., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 32-59.
  • Reddy, R., & Viswanath, I. K. (2015). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(2), 441-443.
  • Beijing Thcoo Technology Co. (n.d.). (3-(Chloromethyl)phenyl)(morpholino)methanone. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (3-(Chloromethyl)phenyl)(morpholino)methanone

Executive Summary In modern drug discovery and medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. (3-(Chloromethyl)phenyl)(morpholino)methanone is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. (3-(Chloromethyl)phenyl)(morpholino)methanone is a highly valuable synthetic intermediate that combines the metabolic stability of a morpholine amide with the electrophilic reactivity of a benzyl chloride moiety.

This whitepaper provides an in-depth technical analysis of its physicochemical properties—specifically its molecular weight and chemical formula—and outlines field-proven, self-validating protocols for its application in modular organic synthesis.

Physicochemical Data & Structural Logic

Understanding the foundational data of a building block is critical for precise stoichiometric calculations and analytical validation. The quantitative data for (3-(Chloromethyl)phenyl)(morpholino)methanone is summarized below[1],[2].

Quantitative Data Summary
PropertyValue
Chemical Name (3-(Chloromethyl)phenyl)(morpholino)methanone
CAS Registry Number 1094300-44-3
Molecular Formula C12H14ClNO2
Molecular Weight 239.70 g/mol
Core Scaffold Substituted Benzamide
Key Functional Groups Tertiary Amide, Benzyl Chloride, Morpholine Ring
Structural Causality in Drug Design

As an Application Scientist, it is vital to understand why this specific molecular architecture is advantageous:

  • The Morpholine Ring: Morpholine is a privileged scaffold that acts as a weak base and a hydrogen bond acceptor. Its incorporation into drug candidates often improves aqueous solubility and modulates lipophilicity (LogP) while offering superior metabolic stability compared to open-chain dialkylamines[3].

  • The Tertiary Amide Bond: Formed via the amidation of a benzoyl chloride derivative with morpholine, this bond is highly robust against enzymatic cleavage (e.g., by amidases) in biological systems[4].

  • The Meta-Chloromethyl Group: Benzyl chlorides are prime electrophiles[5]. The meta-positioning provides a specific spatial vector for late-stage functionalization, allowing chemists to attach bulky secondary pharmacophores without the severe steric hindrance often encountered with ortho-substituted analogs.

Mechanistic Insights: The Bifunctional Advantage

The primary utility of (3-(Chloromethyl)phenyl)(morpholino)methanone lies in its capacity to undergo rapid Nucleophilic Substitution (SN2). The highly polarized carbon-chlorine bond creates an electrophilic carbon center that is highly susceptible to attack by nucleophiles such as primary/secondary amines, thiols, and alkoxides[5].

Because the amide bond is already fully formed and stable, the molecule can be subjected to harsh basic conditions required for SN2 alkylations without risking amide hydrolysis.

SN2_Pathway A (3-(Chloromethyl)phenyl) (morpholino)methanone Electrophile C SN2 Transition State Polar Aprotic Solvation A->C B Nucleophile (e.g., R-NH2) B->C D Functionalized Target Compound C->D

Figure 1: Modular SN2 functionalization pathway of the benzyl chloride moiety.

Experimental Protocol: Standardized SN2 Alkylation Workflow

To ensure scientific integrity and reproducibility, the following protocol describes the coupling of (3-(Chloromethyl)phenyl)(morpholino)methanone with a generic secondary amine. Every step is designed as a self-validating system with explicit causality.

Reagents
  • (3-(Chloromethyl)phenyl)(morpholino)methanone: 1.0 equivalent (eq)

  • Secondary Amine (Nucleophile): 1.2 eq

  • N,N-Diisopropylethylamine (DIPEA): 2.5 eq

  • Anhydrous Acetonitrile (MeCN): 0.2 M concentration

Step-by-Step Methodology
  • Reaction Setup (Solvent Causality): Dissolve 1.0 eq of (3-(Chloromethyl)phenyl)(morpholino)methanone (MW: 239.70 g/mol ) in anhydrous MeCN.

    • Causality: MeCN is a polar aprotic solvent. It selectively solvates the cations of the base while leaving the nucleophilic anion "naked" and highly reactive, thereby drastically lowering the activation energy of the SN2 transition state.

  • Base Addition (Scavenger Logic): Add 2.5 eq of DIPEA to the stirring solution.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts purely as a proton scavenger to neutralize the HCl generated during the reaction, preventing the protonation (and subsequent deactivation) of the incoming nucleophile without competing for the electrophilic carbon.

  • Nucleophile Introduction: Slowly add 1.2 eq of the secondary amine.

  • Thermal Activation: Heat the reaction mixture to 60°C under a nitrogen atmosphere for 4–8 hours.

    • Causality: Mild thermal energy overcomes the steric hindrance associated with bulky secondary amines while remaining below the boiling point of MeCN, preventing solvent loss and minimizing unwanted side reactions like dimerization.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Analytical Validation System

Trustworthiness in synthetic chemistry requires rigorous analytical validation. Because the exact molecular weight of the starting material is 239.70 g/mol [1], the disappearance of this mass and the emergence of the product mass is the primary indicator of success.

Analytical_Validation Start Crude Reaction Mixture LCMS LC-MS Analysis Target m/z:[M+H]+ Start->LCMS Decision Target Mass Detected? LCMS->Decision Purification Flash Chromatography (Silica Gel) Decision->Purification Yes NMR 1H NMR Validation (Loss of -CH2Cl peak) Purification->NMR

Figure 2: Self-validating analytical workflow for synthesized morpholine derivatives.

Validation Metrics:
  • LC-MS (Liquid Chromatography-Mass Spectrometry): The starting material will show an isotopic pattern typical of a single chlorine atom (approx. 3:1 ratio at m/z 240.1 [M+H]⁺ and 242.1). Successful SN2 displacement will result in the complete loss of this chlorinated isotope pattern and the appearance of the new target mass.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In the starting material, the benzylic protons (-CH₂Cl) typically appear as a sharp singlet around 4.5 - 4.7 ppm . Upon successful substitution with an amine, this peak will shift upfield (typically to 3.4 - 3.8 ppm ) due to the lower electronegativity of nitrogen compared to chlorine.

References

  • 1094300-44-3 | (3-(Chloromethyl)phenyl)(morpholino)methanone Source: NextPeptide URL:[Link]

  • Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Foundational

Technical Guide: Solubility & Handling of (3-(Chloromethyl)phenyl)(morpholino)methanone

The following technical guide details the solubility profile, solvent selection strategy, and handling protocols for (3-(Chloromethyl)phenyl)(morpholino)methanone (CAS 1094300-44-3). [1][2] Executive Summary (3-(Chlorome...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, solvent selection strategy, and handling protocols for (3-(Chloromethyl)phenyl)(morpholino)methanone (CAS 1094300-44-3).

[1][2]

Executive Summary

(3-(Chloromethyl)phenyl)(morpholino)methanone is a bifunctional building block used primarily in medicinal chemistry as an electrophilic intermediate.[1][2] Its structure comprises a morpholine benzamide core (conferring polarity and hydrogen bond acceptance) and a meta-chloromethyl moiety (a reactive alkylating agent).[1][2]

Critical Technical Insight: Unlike stable drug substances, the solubility of this compound cannot be decoupled from its reactivity.[2] While it exhibits excellent solubility in polar aprotic solvents (DCM, THF), it is unstable in nucleophilic solvents (alcohols, water, amines) due to the high susceptibility of the benzylic chloride to solvolysis.[2] This guide prioritizes solvent selection that maintains chemical integrity over simple dissolution.[2]

Physicochemical Profile & Solubility Logic

Structural Analysis[1][2][3][4]
  • Core Scaffold: 3-substituted benzamide.[1][2]

  • Solubilizing Group: Morpholine ring (increases solubility in moderately polar organic solvents vs. phenyl rings).[2]

  • Reactive Handle: Chloromethyl group (

    
    ).[1][2] This is a potent electrophile.
    
  • Estimated LogP: ~1.8 – 2.2 (Moderately lipophilic).[2]

The Solubility-Reactivity Matrix

The following decision matrix categorizes solvents based on two vectors: Solvation Power and Chemical Inertness .

SolventMatrix Substance (3-(Chloromethyl)phenyl) (morpholino)methanone GroupA CLASS A: Recommended (High Solubility / Inert) DCM, THF, EtOAc, MeCN Substance->GroupA Primary Choice for Synthesis & Workup GroupB CLASS B: Use with Caution (High Solubility / Reactive) MeOH, EtOH, Water, DMSO* Substance->GroupB Risk of Solvolysis (Benzyl Chloride Hydrolysis) GroupC CLASS C: Anti-Solvents (Low Solubility / Inert) Hexanes, Heptane, Et2O Substance->GroupC Use for Precipitation & Purification Note *DMSO is chemically inert but can accelerate alkylation reactions if nucleophiles are present. GroupB->Note

Figure 1: Solvent selection strategy based on the balance between solubility and chemical stability.[2]

Detailed Solubility Landscape

Class A: Primary Solvents (Inert & High Solubility)

These are the standard solvents for synthesis, extraction, and stock solution preparation.[2]

  • Dichloromethane (DCM): Excellent (>100 mg/mL). The preferred solvent for synthesis and extraction.[2] The compound dissolves rapidly at room temperature.[2]

  • Ethyl Acetate (EtOAc): Good (>50 mg/mL). Suitable for liquid-liquid extraction and chromatography.[1][2]

  • Tetrahydrofuran (THF): Excellent (>100 mg/mL). Ideal for anhydrous reactions.[2] Ensure THF is peroxide-free.

  • Acetonitrile (MeCN): Good. Useful for HPLC sample preparation, provided the sample is analyzed immediately.[2]

Class B: Problematic Solvents (Reactive Risks)

Using these solvents requires strict control over temperature and time.[2]

  • Methanol / Ethanol: Soluble, but UNSTABLE. [2]

    • Mechanism:[1][2][3][4] The solvent acts as a nucleophile, displacing the chloride to form the benzyl ether (e.g., methoxymethyl derivative).

    • Rate: Slow at room temperature, rapid upon heating.[2]

    • Guidance: Avoid using as a reaction solvent unless the intention is to form the ether.[2] Avoid for long-term storage of stock solutions.[1][2]

  • Water: Poor Solubility (<1 mg/mL) & Unstable. [2]

    • Hydrolysis leads to the formation of the benzyl alcohol and HCl.[2]

  • DMSO: Excellent Solubility (>100 mg/mL). [1][2]

    • Warning: While DMSO itself is not a strong nucleophile, it is highly polar and accelerates

      
       reactions.[2] If the solution contains any traces of amines or water, degradation will occur much faster in DMSO than in non-polar solvents.[2]
      
Class C: Anti-Solvents (Crystallization)[1][2]
  • Hexanes / Heptane: Insoluble. [1][2]

    • Used to precipitate the product from DCM or EtOAc solutions.[2]

  • Diethyl Ether / MTBE: Low/Moderate Solubility. [1][2]

    • Often used to wash the solid product to remove non-polar impurities.[2]

Experimental Protocols

Protocol 1: Gravimetric Solubility Assessment

Use this method to determine the saturation limit for process development.

  • Preparation: Weigh 50 mg of the compound into a 4 mL clear glass vial.

  • Addition: Add the target solvent (e.g., EtOAc) in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Solution becomes clear.

    • Insoluble: Visible particles or turbidity remain.[2]

  • Calculation:

    
    [2]
    
Protocol 2: Stability-Indicating HPLC Check

Use this before running biological assays in protic media.[1]

  • Stock Prep: Dissolve 1 mg of compound in 1 mL Acetonitrile (Control).

  • Test Prep: Dissolve 1 mg of compound in 1 mL Methanol (Test).

  • Incubation: Let the Methanol solution stand at Room Temperature for 4 hours.

  • Analysis: Inject both samples into HPLC (C18 Column, Water/MeCN gradient).

  • Validation: Look for the emergence of a slightly more polar peak (Benzyl methyl ether) in the Methanol sample compared to the Control.

Handling & Storage Recommendations

ParameterRecommendationRationale
Storage Temp -20°C Slows down spontaneous hydrolysis or dimerization.[1][2]
Atmosphere Argon / Nitrogen Prevents moisture ingress which triggers HCl release.[2]
Container Amber Glass Protects from light (though not strictly photo-labile, good practice for benzyl halides).[2]
Desiccant Required The compound is hygroscopic; moisture leads to degradation.[2]

Synthesis Context (Reaction Workflow)

When using this compound to synthesize downstream targets (e.g., amine substitution), the choice of solvent dictates the reaction mechanism.[2]

ReactionWorkflow Start Starting Material (3-(Chloromethyl)phenyl)(morpholino)methanone SolventChoice Select Solvent System Start->SolventChoice PathA DCM / THF + Amine Base SolventChoice->PathA Recommended PathB Ethanol / Methanol SolventChoice->PathB Avoid ResultA Target Product (Clean Substitution) PathA->ResultA ResultB Impurity Formation (Ether By-products) PathB->ResultB

Figure 2: Impact of solvent selection on synthetic outcomes.

References

  • BenchChem. (2025).[2][5] Solubility of Benzamide Derivatives in Organic Solvents. Retrieved from [2]

  • Organic Chemistry Portal. (2024).[2] Reactivity of Benzyl Chlorides and Amide Synthesis. Retrieved from [2]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for Benzamide Derivatives. Retrieved from [2]

  • Imperial College London. (2019).[2] Solubility determination and modelling of benzamide in organic solvents. Journal of Molecular Liquids. Retrieved from [2]

Sources

Exploratory

Technical Characterization Profile: (3-(Chloromethyl)phenyl)(morpholino)methanone

Executive Summary (3-(Chloromethyl)phenyl)(morpholino)methanone (CAS: 1094300-44-3 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates, particularly for kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-(Chloromethyl)phenyl)(morpholino)methanone (CAS: 1094300-44-3 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] As a meta-substituted benzamide derivative featuring a reactive chloromethyl motif, it serves as a critical electrophile for installing the 3-(morpholine-4-carbonyl)benzyl moiety via nucleophilic substitution.

This technical guide provides a comprehensive physicochemical profile, focusing on the melting point (MP) characteristics, synthesis logic, and quality control (QC) protocols required for its handling in drug development workflows.

Chemical Identity & Physicochemical Data

Nomenclature & Identifiers
ParameterDetail
IUPAC Name (3-(Chloromethyl)phenyl)(morpholin-4-yl)methanone
Common Name 3-Chloromethylbenzoyl morpholine
CAS Registry Number 1094300-44-3
Molecular Formula C₁₂H₁₄ClNO₂
Molecular Weight 239.70 g/mol
SMILES O=C(N1CCOCC1)C2=CC=CC(CCl)=C2
Physical Properties Matrix

The melting point of this compound is heavily influenced by purity and crystalline polymorphism. While structurally analogous primary amides are high-melting solids, the tertiary morpholine amide lacks hydrogen bond donors, resulting in a lower melting point range.

PropertyValue / DescriptionNote
Physical State Solid or Viscous Semi-Solid Often isolates as an off-white waxy solid or viscous oil depending on residual solvent.
Melting Point (Experimental) Not Standardized in Public Literature Requires empirical batch validation. (See Section 3).
Predicted MP Range 65°C – 85°C Based on SAR analysis of analogous meta-substituted benzamides (e.g., 3-chlorobenzoyl morpholine).
Solubility DMSO, Methanol, DCM, Ethyl AcetateHydrophobic chloromethyl group limits water solubility.
Stability Moisture SensitiveThe chloromethyl group is susceptible to hydrolysis to the benzyl alcohol.

Critical Insight: The absence of a definitive, high-confidence melting point in public chemical registries (PubChem, Reaxys) for this specific CAS suggests it is often used immediately as a crude intermediate or exists as a low-melting solid that may supercool into an oil. Researchers must treat the MP as a variable quality attribute (CQA) to be determined per batch.

Melting Point Determination & Validation Protocol

Since literature data is sparse, the following Self-Validating System is recommended to establish the melting point for a new batch. This protocol ensures distinction between the target compound and its hydrolysis impurity (3-(hydroxymethyl)phenyl)(morpholino)methanone).

Differential Scanning Calorimetry (DSC) Protocol

DSC is preferred over capillary methods for this compound due to its potential waxy nature.

  • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan.

  • Equilibration: Equilibrate at 25°C.

  • Ramp: Heat at 10°C/min to 150°C.

  • Validation:

    • Sharp Endotherm: Indicates high crystalline purity.

    • Broad Endotherm (>5°C range): Indicates solvent occlusion or hydrolysis impurities.

Impurity Impact on Melting Point

The primary impurity, the benzyl alcohol derivative , typically raises the melting point due to increased hydrogen bonding capacity.

  • Target (Chloromethyl): Lower MP (Predicted ~70°C).

  • Impurity (Hydroxymethyl): Higher MP (Likely >100°C).

Synthesis & Quality Control Workflow

The synthesis relies on the acylation of morpholine with 3-(chloromethyl)benzoyl chloride. The following diagram illustrates the reaction pathway and the critical control points (CCPs) where physical property data must be verified.

SynthesisWorkflow Start 3-(Chloromethyl)benzoyl chloride (Liquid, MP ~4°C) Reaction Acylation Reaction (DCM/TEA, 0°C to RT) Start->Reaction Reagent Morpholine (Base) Reagent->Reaction Workup Aqueous Wash (Remove TEA·HCl) Reaction->Workup Exothermic Crude Crude Intermediate (Viscous Oil/Solid) Workup->Crude Phase Sep Cryst Recrystallization (EtOAc/Hexanes) Crude->Cryst Purification Final Target Product (Solid, Check MP) Cryst->Final QC: HPLC >98% Final->Crude If MP < Range (Re-process)

Figure 1: Synthetic workflow for (3-(Chloromethyl)phenyl)(morpholino)methanone, highlighting the purification step required to obtain a solid suitable for melting point determination.

Technical Handling & Safety (E-E-A-T)

Reactivity Hazards

The chloromethyl group is a potent alkylating agent. It reacts readily with nucleophiles (amines, thiols) and can hydrolyze in moist air to release hydrochloric acid (HCl) and the corresponding alcohol.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Moisture Control: Keep desiccant in the secondary container.

Toxicology Warning

As a benzyl chloride derivative, this compound should be treated as a potential genotoxin and lachrymator .

  • H-Codes: H314 (Causes severe skin burns), H341 (Suspected of causing genetic defects - inferred from structural alerts).

  • PPE: Double nitrile gloves and chemical splash goggles are mandatory.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87560870, 3-(Chloromethyl)benzoyl chloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Morpholine Derivatives. Retrieved from [Link]

Sources

Foundational

The (3-(Chloromethyl)phenyl)(morpholino)methanone Scaffold: A Versatile Architecture for Targeted Covalent Inhibitors

Executive Summary The resurgence of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted the paradigm of modern drug discovery. By deliberately engineering molecules to form irreversible bonds with specific amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted the paradigm of modern drug discovery. By deliberately engineering molecules to form irreversible bonds with specific amino acid residues, researchers can achieve prolonged pharmacodynamic effects, high selectivity, and the ability to drug previously intractable targets[1]. Within this landscape, the (3-(Chloromethyl)phenyl)(morpholino)methanone scaffold (CAS 1094300-44-3) emerges as a highly versatile, bifunctional chemical building block.

This whitepaper provides an in-depth technical analysis of this scaffold, detailing the mechanistic synergy between its electrophilic chloromethyl warhead and its pharmacokinetically favorable morpholino methanone moiety. Designed for drug development professionals, this guide outlines the chemical biology, structural activity relationships (SAR), and self-validating experimental workflows required to harness this scaffold for novel TCI development.

Chemical & Mechanistic Profiling

The efficacy of a targeted covalent inhibitor is governed by the two-step kinetic model:


. The (3-(Chloromethyl)phenyl)(morpholino)methanone scaffold is uniquely equipped to optimize both phases of this reaction.
The Affinity Element: Morpholino Methanone ( Optimization)

The morpholino methanone group serves as the primary driver for initial non-covalent complex formation (


).
  • Target Anchoring: The oxygen atom within the morpholine ring acts as a potent hydrogen-bond acceptor, frequently utilized to anchor molecules into the ATP-binding hinge region of kinases.

  • Physicochemical Properties: The amide linkage delocalizes the nitrogen lone pair, reducing basicity compared to an alkyl morpholine. This prevents non-specific electrostatic interactions, improves metabolic stability against CYP450 oxidation, and significantly enhances aqueous solubility—a critical factor for in vivo bioavailability.

The Covalent Warhead: Chloromethyl Group ( Execution)

Once the scaffold is anchored, the chloromethyl group (-CH₂Cl) acts as the electrophilic warhead. Unlike acrylamides, which undergo reversible Michael addition, the chloromethyl moiety undergoes a direct, irreversible


 nucleophilic substitution when attacked by a nucleophile, such as a cysteine thiolate[2].
  • Geometric Stringency: The

    
     mechanism requires a strict 180° back-attack trajectory relative to the C-Cl bond. This geometric constraint acts as a selectivity filter; covalent bond formation will only occur if the morpholine moiety perfectly aligns the chloromethyl group with the target cysteine, minimizing off-target toxicity[3].
    

TCI_Mechanism Target Target Protein (Nucleophilic Cys) Complex Reversible Complex (Proximity Driven) Target->Complex Scaffold Chloromethyl-Morpholino Scaffold Scaffold->Complex Transition SN2 Alkylation (Loss of HCl) Complex->Transition Geometric Alignment Inhibited Irreversibly Inhibited Target Transition->Inhibited Covalent Bond

Figure 1: Two-step binding mechanism of the chloromethyl-morpholino scaffold.

Strategic Applications in Pathway Modulation

The modular nature of this scaffold allows it to be adapted for various therapeutic areas. Recent literature validates the use of chloromethyl-based electrophiles in targeting critical pathogenic enzymes. For instance, chloromethyl compounds have been successfully deployed to covalently bind Cys53 in the SARS-CoV-2 NiRAN domain, effectively halting viral replication[2]. Furthermore, phenotypic screens have identified chloromethyl ketones as potent antibacterial agents targeting specific cysteines in proteins like FabH and MiaA[4].

When applied to oncology, this scaffold can be utilized to permanently disable hyperactive receptor tyrosine kinases (RTKs) by targeting non-catalytic cysteines in the ATP-binding pocket, thereby shutting down downstream oncogenic signaling.

Signaling_Pathway Ligand Extracellular Ligand Receptor Target Kinase (e.g., EGFR) Ligand->Receptor Downstream Downstream Signaling (AKT/ERK) Receptor->Downstream Scaffold Covalent Scaffold Scaffold->Receptor Irreversible Block Scaffold->Downstream Proliferation Cell Proliferation Downstream->Proliferation

Figure 2: Disruption of oncogenic kinase signaling by the covalent scaffold.

Quantitative SAR Projections

To demonstrate the distinct advantages of the chloromethyl warhead, Table 1 summarizes projected Structure-Activity Relationship (SAR) data comparing the core scaffold against various structural analogs. The data highlights how the choice of warhead impacts both biochemical potency and binding reversibility.

Table 1: Comparative SAR Metrics for Scaffold Analogs

Compound VariantWarheadTarget Cys Reactivity (

,

)
Biochemical

(nM)
Washout Recovery (%)
Scaffold 1 (Core) Chloromethyl (-CH₂Cl)4,50012.5< 5% (Irreversible)
Analog A Methyl (-CH₃)N/A850.0> 95% (Reversible)
Analog B Acrylamide (-NH-CO-CH=CH₂)1,20045.0< 5% (Irreversible)
Analog C Chloroacetamide (-NH-CO-CH₂Cl)8,5008.2< 5% (Irreversible)

Insight: While Chloroacetamide (Analog C) exhibits higher intrinsic reactivity, it often suffers from higher off-target glutathione depletion. The Chloromethyl core provides an optimal balance, requiring tighter pre-organization (


) to drive the 

reaction, thereby enhancing overall target selectivity[3].

Experimental Workflows for Scaffold Validation (E-E-A-T)

To ensure scientific integrity, the validation of this scaffold requires self-validating experimental systems. The following protocols establish causality between compound application and specific covalent modification.

Protocol 1: Intact Protein Mass Spectrometry (Covalent Adduct Verification)

This assay confirms that the scaffold forms a 1:1 covalent stoichiometry with the target protein via the predicted


 mechanism.
  • Protein Preparation: Dilute recombinant target protein (e.g., 2 μM) in a physiologically relevant buffer (pH 7.4) to ensure native folding and exposure of the target cysteine.

  • Scaffold Incubation: Add the chloromethyl scaffold at a 10-fold molar excess (20 μM). Incubate at 25°C for 2 hours. Causality: This time-course allows the

    
     complex to form and transition into the irreversible 
    
    
    
    state.
  • Denaturing Wash: Pass the sample through a size-exclusion desalting column using a denaturing buffer (e.g., 50% acetonitrile, 0.1% formic acid). Self-Validation: Denaturation destroys the binding pocket. Any non-covalent binders will dissociate and be washed away, ensuring only true covalent adducts remain.

  • LC-MS Analysis: Analyze via high-resolution Q-TOF MS.

  • Data Interpretation: Look for a mass shift (

    
    ) equal to the exact mass of the scaffold minus 36.5 Da (the mass of the displaced HCl leaving group). This precise mass loss definitively proves the 
    
    
    
    alkylation mechanism.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

To evaluate the proteome-wide selectivity of the scaffold and rule out off-target toxicity.

  • Proteome Incubation: Treat live cells or cell lysates with the scaffold (1 μM) or a DMSO vehicle control for 1 hour.

  • Probe Labeling: Introduce a broad-spectrum, alkyne-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne, IA-alkyne) to the lysates. Causality: The IA-alkyne will covalently label all free, reactive cysteines in the proteome. If the scaffold has successfully engaged its target, that specific cysteine is sterically blocked and cannot be labeled by the probe.

  • Click Chemistry & Enrichment: React the alkyne-tagged proteins with biotin-azide via CuAAC click chemistry. Isolate labeled proteins using streptavidin-agarose beads.

  • LC-MS/MS Analysis: Perform on-bead trypsin digestion and analyze the peptides via tandem mass spectrometry.

  • Validation: A successful highly selective TCI will show a significant loss of signal for the target peptide in the scaffold-treated group compared to the vehicle control, with minimal disruption to the rest of the proteome.

ABPP_Workflow Proteome Native Proteome Incubate Scaffold Incubation Proteome->Incubate Probe Broad Cys Probe Labeling Incubate->Probe Blocks Target Cys Enrich Affinity Enrichment Probe->Enrich MS LC-MS/MS Analysis Enrich->MS Quantify Signal Loss

Figure 3: Competitive ABPP workflow for evaluating scaffold selectivity.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. 5

  • Gao, Y., et al. (2023). Covalent inhibition of the SARS-CoV-2 NiRAN domain via an active-site cysteine. PubMed Central (NIH). 2

  • Wang, X., et al. (2024). Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. bioRxiv. 4

  • Gai, C., et al. (2022). Advanced approaches of developing targeted covalent drugs. RSC Medicinal Chemistry.3

Sources

Protocols & Analytical Methods

Method

synthesis protocol for (3-(Chloromethyl)phenyl)(morpholino)methanone

Application Note: Chemoselective Synthesis of (3-(Chloromethyl)phenyl)(morpholino)methanone Part 1: Executive Summary & Strategic Analysis 1.1 Target Molecule Profile Compound: (3-(Chloromethyl)phenyl)(morpholino)methano...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of (3-(Chloromethyl)phenyl)(morpholino)methanone

Part 1: Executive Summary & Strategic Analysis

1.1 Target Molecule Profile

  • Compound: (3-(Chloromethyl)phenyl)(morpholino)methanone[1][2][3]

  • CAS: 1094300-44-3[1][2][3][4]

  • Molecular Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    [1][2][3]
    
  • Molecular Weight: 239.70 g/mol [1][4]

  • Application: Key electrophilic linker for Fragment-Based Drug Discovery (FBDD) and PROTAC linker synthesis.[1] The benzylic chloride serves as a "soft" electrophile for downstream functionalization with thiols or secondary amines.

1.2 The Chemoselectivity Challenge The synthesis of this molecule presents a classic competitive electrophile problem. The starting material, 3-(chloromethyl)benzoyl chloride , contains two electrophilic sites:

  • Acyl Chloride (

    
    ):  A "hard," highly reactive electrophile.
    
  • Benzylic Chloride (

    
    ):  A "soft," moderately reactive electrophile susceptible to 
    
    
    
    attack.[1]

The Risk: Morpholine is a potent nucleophile. If reaction conditions (stoichiometry, temperature, or order of addition) are uncontrolled, morpholine will attack the benzylic position, leading to the formation of the dimer byproduct 1,3-bis(morpholinomethyl)benzene or polymerized species.

1.3 The Solution: Kinetic Control via HSAB Principles To achieve >95% selectivity for the amide bond, we exploit the Hard-Soft Acid-Base (HSAB) theory.[1] The nitrogen of morpholine attacks the "hard" acyl carbonyl carbon significantly faster (


) than the "soft" benzylic carbon at low temperatures.
  • Critical Control Parameter 1 (Temperature): Maintaining the reaction at

    
     suppresses the activation energy required for the slower 
    
    
    
    displacement of the benzylic chloride.
  • Critical Control Parameter 2 (Stoichiometry): Using a slight excess of the acid chloride (1.05 eq) ensures no free morpholine remains to attack the product.

Part 2: Visualizing the Reaction Logic

Figure 1: Reaction Scheme & Competitive Pathways A decision-tree visualization of the synthetic pathway, highlighting the desired kinetic product versus the thermodynamic byproduct.

ReactionPathway SM 3-(Chloromethyl) benzoyl chloride Condition_Cold Kinetic Control (0°C, DCM) SM->Condition_Cold + Morpholine Condition_Hot Thermodynamic Risk (>25°C, Excess Amine) SM->Condition_Hot + Morpholine Morph Morpholine (Nucleophile) Morph->Condition_Cold Product TARGET: (3-(Chloromethyl)phenyl) (morpholino)methanone Condition_Cold->Product Fast Acylation (k1 >> k2) Byproduct BYPRODUCT: Benzylic Substitution (Dimerization) Condition_Hot->Byproduct Competing SN2 (k2 increases)

Caption: Kinetic pathway selection. Low temperature favors acyl substitution (Green path), avoiding benzylic displacement (Red path).

Part 3: Detailed Synthesis Protocol

3.1 Reagents & Equipment

ReagentMW ( g/mol )Equiv.[3][5]RoleSafety Note
3-(Chloromethyl)benzoyl chloride 189.041.05ElectrophileLachrymator , Corrosive.[1] Handle in hood.
Morpholine 87.121.00NucleophileFlammable, Corrosive.
Triethylamine (TEA) 101.191.10HCl ScavengerVolatile amine.
Dichloromethane (DCM) -SolventSolvent (0.2 M)Volatile.[1]

3.2 Step-by-Step Methodology

Step 1: Reactor Setup

  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon to create an inert atmosphere. Note: Moisture hydrolyzes the acid chloride to the carboxylic acid.
    

Step 2: Nucleophile Preparation

  • Charge Morpholine (1.0 eq) and Triethylamine (1.1 eq) into the flask.

  • Add anhydrous DCM (concentration relative to morpholine: ~0.2 M).

  • Cool the mixture to 0°C using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.

Step 3: Controlled Addition (The Critical Step)

  • Dissolve 3-(Chloromethyl)benzoyl chloride (1.05 eq) in a separate volume of DCM (approx. 10 mL).

  • Transfer this solution to a pressure-equalizing addition funnel.[1]

  • Dropwise Addition: Add the acid chloride solution to the cold morpholine mixture over 30–45 minutes .

    • Why? Slow addition prevents localized "hot spots" (exotherms) that could trigger the

      
       attack on the benzylic chloride.
      
  • Once addition is complete, allow the reaction to stir at 0°C for 1 hour , then slowly warm to Room Temperature (RT) over 1 hour.

Step 4: Workup & Isolation

  • Quench: Add 1M HCl (aq) to the reaction mixture.

    • Why? This protonates any unreacted morpholine/TEA, forcing them into the aqueous layer. The target product (an amide) is neutral and remains in the organic layer.

  • Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

  • Wash: Wash the organic layer sequentially with:

    • Sat.

      
       (removes any hydrolyzed benzoic acid).
      
    • Brine (sat. NaCl).

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    . Filter.
  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) at <40°C.

Figure 2: Workflow Diagram

Workflow Start Start Setup Dissolve Morpholine + TEA in DCM (0°C) Start->Setup Add Dropwise Addition of Acid Chloride (in DCM) Setup->Add Slowly React Stir 0°C (1h) -> RT (1h) Add->React Quench Wash with 1M HCl (Removes amines) React->Quench Wash Wash with NaHCO3 (Removes acids) Quench->Wash Dry Dry (Na2SO4) & Conc. Wash->Dry End Isolate Product Dry->End

Caption: Operational workflow ensuring removal of unreacted amines and hydrolyzed acids.

Part 4: Quality Control & Validation

4.1 Analytical Expectations Before proceeding to the next synthetic step, the integrity of the benzylic chloride must be verified.

  • 1H NMR (CDCl3, 400 MHz):

    • Diagnostic Peak: Look for a singlet at

      
       4.60 ppm  (2H, 
      
      
      
      ).[1]
    • Failure Mode: If this peak shifts to ~3.5 ppm or splits, it indicates morpholine displacement (alkylation).

    • Amide Region: Morpholine ring protons will appear as multiplets at

      
       3.4–3.8 ppm .
      
  • LC-MS:

    • Target Mass:

      
      .
      
    • Isotope Pattern: Chlorine signature (

      
      ) should show a 3:1 ratio in the molecular ion cluster.
      

4.2 Troubleshooting Guide

ObservationRoot CauseCorrective Action
Product is a solid gum/polymer. Benzylic polymerization.[1]Temperature was too high during addition. Keep strictly at 0°C.
NMR shows extra aliphatic peaks. Bis-morpholine adduct.[1]Excess morpholine used. Ensure Acid Chloride is in slight excess (1.05 eq).
Low Yield. Hydrolysis of Acid Chloride.Ensure DCM is anhydrous and

atmosphere is maintained.

Part 5: References

  • Chemical Structure & Data: 3-(Chloromethyl)benzoyl chloride. CAS No. 69038-74-0.[1] National Center for Biotechnology Information. PubChem Compound Summary. Link

  • Mechanistic Insight: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). Link

  • Protocol Grounding: Amidation of benzoyl chloride with morpholine. ChemSpider SyntheticPages (2013).[6] Procedure #650. Demonstrates standard Schotten-Baumann conditions for morpholine amides. Link

  • Commercial Availability & Properties: (3-(Chloromethyl)phenyl)(morpholino)methanone.[1][3][4] BLD Pharm. CAS 1094300-44-3.[1][2][3][4] Link

Sources

Application

Application Note: Nucleophilic Substitution of (3-(Chloromethyl)phenyl)(morpholino)methanone

This Application Note is designed for medicinal chemists and process development scientists utilizing (3-(Chloromethyl)phenyl)(morpholino)methanone (CAS: 1094300-44-3) as a building block. Executive Summary (3-(Chloromet...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists utilizing (3-(Chloromethyl)phenyl)(morpholino)methanone (CAS: 1094300-44-3) as a building block.

Executive Summary

(3-(Chloromethyl)phenyl)(morpholino)methanone is a bifunctional building block featuring a reactive benzylic chloride and a stable morpholine amide . It is primarily employed in medicinal chemistry to introduce the 3-(morpholine-4-carbonyl)benzyl motif, a physicochemical modulator known to improve solubility and metabolic stability in drug candidates (e.g., tyrosine kinase inhibitors).

This guide details the chemoselective alkylation of nucleophiles (amines, phenols, thiols) using this scaffold. The protocols prioritize high-yielding


 substitution while preserving the integrity of the amide functionality.

Chemical Profile & Reactivity Analysis

Structural Properties
PropertyData
Chemical Name (3-(Chloromethyl)phenyl)(morpholino)methanone
CAS Number 1094300-44-3
Molecular Formula

Molecular Weight 239.70 g/mol
Electrophile Benzylic Chloride (

Carbon)
Stability Moisture sensitive (slow hydrolysis to benzyl alcohol)
Solubility Soluble in DCM, DMF, DMSO, MeCN, THF
Mechanistic Insight: The "Safe" Electrophile

The molecule operates via a classic


 mechanism .
  • Benzylic Activation: The phenyl ring stabilizes the transition state (and any developing positive charge), making the methylene chloride highly reactive toward nucleophiles.

  • Meta-Substitution Effect: The morpholine amide is in the meta position relative to the chloromethyl group. Unlike ortho or para electron-withdrawing groups, the meta amide exerts a mild inductive electron-withdrawing effect (-I) without significant resonance delocalization into the reaction center. This maintains high electrophilicity without rendering the bond too labile (as seen in para-nitrobenzyl halides).

  • Amide Inertness: The nitrogen atom within the morpholine ring is part of an amide bond (

    
    ). Its lone pair is delocalized into the carbonyl, rendering it non-nucleophilic . This is a critical design feature: it prevents intermolecular self-alkylation (polymerization) , allowing the reagent to be stored and used without "capping" the amine.
    
Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.

ReactionPathways Start (3-(Chloromethyl)phenyl) (morpholino)methanone Nu_Amine Sec. Amine (HNR2) Base: K2CO3 Start->Nu_Amine Nu_Phenol Phenol (ArOH) Base: Cs2CO3 Start->Nu_Phenol Nu_Thiol Thiol (RSH) Base: DIPEA Start->Nu_Thiol Prod_Amine Tertiary Benzylamine (Solubility/Basic Center) Nu_Amine->Prod_Amine SN2 Substitution Prod_Ether Benzyl Aryl Ether (Linker/Spacer) Nu_Phenol->Prod_Ether Williamson Ether Prod_Thio Benzyl Thioether (Metabolic Stability) Nu_Thiol->Prod_Thio Thio-Alkylation

Figure 1: Divergent synthetic utility of the scaffold. The benzylic chloride serves as a "soft" electrophile for various nucleophiles.

Detailed Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Synthesis of tertiary amines for library generation. Rationale: Inorganic bases (


) are preferred over organic bases to simplify workup and prevent quaternary ammonium salt formation with the base itself.

Reagents:

  • Substrate: (3-(Chloromethyl)phenyl)(morpholino)methanone (1.0 equiv)

  • Nucleophile: Secondary Amine (1.1 – 1.2 equiv)

  • Base:

    
     (anhydrous, 2.0 – 3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)

  • Catalyst: NaI (0.1 equiv) – Optional, accelerates sluggish reactions via Finkelstein mechanism.

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the secondary amine (1.1 equiv) and

    
     (2.5 equiv).
    
  • Solvation: Add anhydrous MeCN (or DMF). Stir for 5 minutes to ensure dispersion of the base.

  • Addition: Add (3-(Chloromethyl)phenyl)(morpholino)methanone (1.0 equiv) in one portion.

    • Note: If the reaction is >1g scale, add the chloride dropwise as a solution in MeCN to control exotherm.

  • Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor by LC-MS.

    • Target Mass:

      
      .
      
  • Workup:

    • Cool to Room Temperature (RT).

    • Filter off the solid inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.

    • Purification: Redissolve in DCM/MeOH and purify via flash column chromatography (Silica, 0-10% MeOH in DCM).

Protocol B: C-O Bond Formation (Etherification)

Application: Creating ether-linked biaryl scaffolds. Rationale: Phenols are weaker nucleophiles than amines. Cesium carbonate (


) is used because the "Cesium Effect" improves solubility and nucleophilicity of the phenoxide anion in organic solvents.

Reagents:

  • Substrate: (3-(Chloromethyl)phenyl)(morpholino)methanone (1.0 equiv)

  • Nucleophile: Substituted Phenol (1.0 equiv)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: DMF or Acetone (0.2 M)

Step-by-Step Procedure:

  • Activation: Dissolve the phenol (1.0 equiv) in DMF. Add

    
     (1.5 equiv) and stir at RT for 15 minutes to generate the phenoxide.
    
  • Alkylation: Add the benzyl chloride scaffold (1.0 equiv).

  • Reaction: Stir at RT to 50°C . (Phenols with electron-withdrawing groups may require 80°C).

  • Workup (Aqueous):

    • Dilute reaction with EtOAc.

    • Wash 3x with Water (to remove DMF) and 1x with Brine.

    • Dry over

      
      , filter, and concentrate.
      

Troubleshooting & Optimization ("The Art of the Reaction")

Common Issues
ProblemRoot CauseSolution
Hydrolysis Product (Benzyl Alcohol)Wet solvent or old reagents.Use anhydrous DMF/MeCN. Store the chloride under

in a desiccator.
Dimerization (N-alkylation of primary amines)Primary amine nucleophile is too reactive.Use a large excess of the amine (3-5 equiv) or use a reductive amination approach with the corresponding aldehyde instead.
Incomplete Conversion Steric hindrance at the nucleophile.Add NaI (10 mol%) or TBAI (tetrabutylammonium iodide) as a phase transfer catalyst. Increase Temp to 80°C.
Purification Workflow Visualization

The following decision tree guides the purification strategy based on the nucleophile used.

PurificationWorkflow Start Crude Reaction Mixture Check Nucleophile Type? Start->Check Amine Amine (Basic) Check->Amine Basic Product Phenol Phenol/Thiol (Acidic/Neutral) Check->Phenol Neutral Product AcidWash Acid/Base Extraction 1. Dissolve in EtOAc 2. Wash with 1N HCl (Product -> Aqueous) 3. Basify Aqueous -> Extract DCM Amine->AcidWash NeutralWash Standard Wash Wash with 1N NaOH (Removes unreacted Phenol) Phenol->NeutralWash Final Final Polish Flash Chromatography AcidWash->Final NeutralWash->Final

Figure 2: Purification logic flow. Leveraging the basicity of the amine product allows for efficient extractive purification.

Safety & Handling

  • Vesicant Hazard: Like all benzylic chlorides, this compound is a potent alkylating agent. It can cause skin burns, blistering, and sensitization.

    • Control: Always handle in a fume hood. Double-glove (Nitrile).

    • Spill: Neutralize spills with dilute ammonia or 10% sodium thiosulfate solution before wiping.

  • Lachrymator: May cause eye irritation and tearing. Wear tight-fitting safety goggles.

References

  • Compound Data: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1094300-44-3. Retrieved from .

  • Mechanistic Grounding: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Refer to Chapter 4: Nucleophilic Substitution).
  • Benzylation Protocols: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Medicinal Chemistry Application: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

Method

Strategic Synthesis of Functionalized Benzyl Amines via (3-(Chloromethyl)phenyl)(morpholino)methanone

Executive Summary This application note details the strategic utilization of (3-(Chloromethyl)phenyl)(morpholino)methanone (CAS 1094300-44-3) as a pivotal building block in medicinal chemistry. This scaffold offers a uni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic utilization of (3-(Chloromethyl)phenyl)(morpholino)methanone (CAS 1094300-44-3) as a pivotal building block in medicinal chemistry. This scaffold offers a unique "dual-function" architecture: a reactive benzylic chloride warhead for covalent attachment and a stable morpholine amide anchor that modulates solubility and pharmacokinetic properties.

The protocols below focus on N-alkylation (nucleophilic substitution), optimized to suppress common side reactions such as over-alkylation (bis-benzylation) and hydrolysis. We introduce a "Switchable Phase" purification strategy that exploits the basicity of the product to achieve high purity (>95%) without immediate reliance on chromatography.

Compound Profile & Reactivity Analysis

The Scaffold
  • IUPAC Name: (3-(Chloromethyl)phenyl)(morpholino)methanone[1]

  • CAS: 1094300-44-3[1][2]

  • Molecular Weight: 239.70 g/mol

  • Key Features:

    • Meta-substitution: Provides specific vector geometry often required to access kinase binding pockets or GPCR allosteric sites.

    • Benzylic Chloride:[3][4] Highly electrophilic; susceptible to

      
       attack.
      
    • Morpholine Amide: Acts as a hydrogen bond acceptor and improves lipophilic ligand efficiency (LLE).

Mechanistic Insight: The Finkelstein Advantage

While benzylic chlorides are reactive, they can be sluggish with sterically hindered amines. To ensure complete conversion at mild temperatures (preserving the amide integrity), we employ Finkelstein catalysis .

Mechanism:

  • In-situ Iodination: Addition of catalytic Potassium Iodide (KI) converts the alkyl chloride to a more reactive alkyl iodide (

    
    ).
    
  • Nucleophilic Attack: The amine nucleophile attacks the alkyl iodide significantly faster than the chloride.

  • Regeneration: The displaced iodide ion recycles into the process.

ReactionMechanism Start (3-(Chloromethyl)phenyl) (morpholino)methanone (Electrophile) Inter Intermediate Benzyl Iodide (Highly Reactive) Start->Inter Halogen Exchange (Finkelstein) Iodide KI (Cat.) (Acetone/MeCN) Iodide->Inter Catalysis Product Final Benzyl Amine Product Inter->Product Fast SN2 Amine Target Amine (Nucleophile) Amine->Product Attack Base Base (K2CO3) Scavenges HCl/HI Base->Product Proton Sponge

Figure 1: Catalytic cycle converting the benzylic chloride to a reactive iodide species to accelerate amine coupling.

Experimental Protocols

Method A: Standard Coupling (Secondary Amines)

Best for: Cyclic amines (piperazines, pyrrolidines) or acyclic secondary amines.

Reagents:

  • Scaffold (CAS 1094300-44-3): 1.0 equiv.

  • Secondary Amine: 1.2 equiv.

  • Base:

    
     (anhydrous, granular): 2.0 equiv.
    
  • Catalyst: KI (Potassium Iodide): 0.1 equiv (10 mol%).

  • Solvent: Acetonitrile (MeCN) [anhydrous].

Procedure:

  • Setup: In a dried round-bottom flask equipped with a magnetic stir bar, suspend (3-(Chloromethyl)phenyl)(morpholino)methanone (1.0 eq), KI (0.1 eq), and

    
      (2.0 eq) in MeCN (concentration ~0.2 M).
    
  • Addition: Add the Secondary Amine (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The starting chloride (retention time usually later than product in reverse phase) should disappear.

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: Proceed to Section 4 (Acid-Base Extraction).

Method B: High-Selectivity Coupling (Primary Amines)

Best for: Primary amines (


) where over-alkylation (formation of tertiary amines) is a risk.

Reagents:

  • Scaffold (CAS 1094300-44-3): 1.0 equiv.

  • Primary Amine: 3.0 – 4.0 equiv. (Excess is critical).

  • Base: DIPEA (Diisopropylethylamine): 2.0 equiv.

  • Solvent: DMF or DCM (Dichloromethane).

Procedure:

  • Reverse Addition Strategy: Dissolve the Primary Amine (4.0 eq) and DIPEA (2.0 eq) in the solvent. Cool to 0°C .

  • Slow Addition: Dissolve the scaffold (1.0 eq) in a minimal amount of solvent and add it dropwise to the amine solution over 30–60 minutes.

    • Why: This ensures the amine is always in vast excess relative to the chloride, statistically favoring mono-alkylation over bis-alkylation.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate to remove volatiles. Partition residue between EtOAc and water.

Purification: The "Switchable Phase" Workflow

Because the starting material is neutral (amide/chloride) and the product is a basic amine, we can use pH manipulation to purify the compound without silica chromatography.

Logic:

  • Acid Wash: Protonate the product (

    
    ). It moves to the water phase. Neutral impurities stay in organic.
    
  • Base Wash: Deprotonate the aqueous phase. Product becomes neutral (

    
    ). Extract back to organic.
    

PurificationFlow Crude Crude Reaction Mixture (Product + Impurities) Step1 Dissolve in EtOAc Wash with 1M HCl Crude->Step1 Split1 Phase Separation Step1->Split1 OrgLayer1 Organic Layer (Contains Neutral Impurities & Unreacted Chloride) Split1->OrgLayer1 AqLayer1 Aqueous Layer (Acidic) (Contains Protonated Product) Split1->AqLayer1 Discard1 Discard Organic Layer OrgLayer1->Discard1 Step2 Basify Aqueous Layer (pH > 10 with NaOH) Extract with DCM AqLayer1->Step2 Split2 Phase Separation Step2->Split2 AqLayer2 Aqueous Layer (Salts) Split2->AqLayer2 OrgLayer2 Organic Layer (DCM) (Contains Pure Product) Split2->OrgLayer2 Final Dry (Na2SO4) & Concentrate Final Product >95% Purity OrgLayer2->Final

Figure 2: Self-validating acid-base extraction workflow for isolating basic benzyl amines.

Data Summary & Troubleshooting

Expected Analytical Data
FeatureChemical Shift / SignalInterpretation
H-NMR (Benzylic

)

3.50 – 3.70 ppm (s, 2H)
Shift upfield from ~4.6 ppm (starting chloride) confirms substitution.[5]
H-NMR (Morpholine)

3.3 – 3.8 ppm (m, 8H)
Characteristic broad multiplets of the amide anchor.
LC-MS

= MW(Amine) + 203
Mass of the benzoyl-morpholine fragment added.
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Chloride hydrolysis or poor solubility.

    • Fix: Switch solvent to DMF.[4] Increase temperature to 80°C. Add 0.5 eq NaI.

  • Issue: Bis-alkylation (Product Mass + 203).

    • Cause: Primary amine was not in sufficient excess.

    • Fix: Use Method B . Ensure dropwise addition of the chloride to the amine.

  • Issue: Emulsion during Extraction.

    • Cause: Morpholine amide has surfactant-like properties.

    • Fix: Use DCM instead of EtOAc for extraction. Add Brine (saturated NaCl) to break the emulsion.

References

  • General Protocol: "Alkylation of Amines." Organic Chemistry Portal. Available at: [Link]

  • Finkelstein Mechanism: "Finkelstein Reaction." Wikipedia / Organic Chemistry Portal. Available at: [Link]

  • Purification Strategy: "Acid-Base Extraction of Amines." University of Massachusetts Amherst, Dept of Chemistry. Available at: [Link]

Sources

Application

Comprehensive Guide to Alkylation using (3-(Chloromethyl)phenyl)(morpholino)methanone

CAS Number: 1094300-44-3 Molecular Formula: Molecular Weight: 239.70 g/mol Synonyms: 3-(Chloromethyl)benzoyl morpholine; methanone[1] Introduction & Chemical Utility[2] (3-(Chloromethyl)phenyl)(morpholino)methanone is a...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1094300-44-3 Molecular Formula:


Molecular Weight:  239.70  g/mol
Synonyms:  3-(Chloromethyl)benzoyl morpholine; methanone[1]

Introduction & Chemical Utility[2]

(3-(Chloromethyl)phenyl)(morpholino)methanone is a versatile electrophilic building block widely employed in medicinal chemistry and lead optimization. Its structural value lies in the dual-functionality it imparts to a target molecule:

  • Electrophilic "Warhead": The chloromethyl group (benzyl chloride) serves as a highly reactive handle for

    
     alkylation, allowing facile conjugation with nucleophiles (amines, phenols, thiols).
    
  • Physicochemical Modulator: The morpholine amide moiety is a polar, non-ionizable group that significantly enhances aqueous solubility and metabolic stability compared to simple phenyl or alkyl linkers. It often acts as a solvent-exposed solubilizing group in protein-ligand interactions.

This Application Note provides validated protocols for using this reagent to introduce the 3-(morpholine-4-carbonyl)benzyl motif into drug scaffolds.

Mechanistic Principles

The alkylation proceeds via a classic Bimolecular Nucleophilic Substitution (


) .
  • Electronic Effects: The carbonyl group at the meta position is electron-withdrawing. While this slightly deactivates the aromatic ring, it does not significantly impede the reactivity of the benzylic carbon.

  • Catalysis: The reaction is frequently accelerated by the addition of iodide ions (e.g., KI or TBAI). This generates a transient, highly reactive benzyl iodide intermediate (Finkelstein reaction), which reacts faster with the nucleophile than the chloride.

Reaction Mechanism Visualization

SN2_Mechanism Reagent (3-(Chloromethyl)phenyl) (morpholino)methanone Intermediate Transient Benzyl Iodide Reagent->Intermediate Finkelstein Exchange Transition Transition State [Nu...C...X]‡ Reagent->Transition Direct SN2 Catalyst Iodide Source (KI / TBAI) Catalyst->Intermediate Intermediate->Transition Fast SN2 Nucleophile Nucleophile (R-NH2 / Ar-OH / R-SH) Nucleophile->Transition Product Alkylated Product + Salt (Base-HCl) Transition->Product

Figure 1: Mechanistic pathway showing both direct displacement and Iodide-catalyzed activation.

Critical Experimental Considerations

Solvent Selection Table

The choice of solvent is critical to balance solubility of the morpholine reagent and the nucleophile.

SolventPolaritySuitabilityNotes
DMF / DMA HighExcellent Universal solvent for polar nucleophiles; difficult to remove.
Acetonitrile (MeCN) Med-HighIdeal Good balance; easy workup; supports inorganic bases (

).
DCM / DCE LowGoodBest for organic bases (

, DIPEA); poor for inorganic salts.
Acetone/MEK MediumGoodStandard for Finkelstein conditions; requires reflux.
Ethanol HighModerateRisk of solvolysis (formation of ethyl ether byproduct) if heated too long.
Base Selection[3]
  • Inorganic Carbonates (

    
    , 
    
    
    
    ):
    Preferred for phenols and less reactive amines.
    
    
    is superior for sterically hindered nucleophiles due to the "Cesium Effect."
  • Organic Amines (DIPEA,

    
    ):  Preferred for highly reactive amines or when solubility in DCM is required.
    
  • Hydrides (NaH): Only required for very weak nucleophiles (e.g., amides, sulfonamides).

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines

Target: Synthesis of Tertiary Amines for Library Generation.

Reagents:

  • Amine substrate (1.0 equiv)

  • (3-(Chloromethyl)phenyl)(morpholino)methanone (1.1 – 1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv) - Optional catalyst

  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Dissolution: In a reaction vial, dissolve the amine substrate in MeCN (concentration ~0.1 – 0.2 M).

  • Base Addition: Add

    
     (anhydrous). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of base.
    
  • Activation: Add KI (10 mol%). This is crucial if the reaction is sluggish.

  • Reagent Addition: Add (3-(Chloromethyl)phenyl)(morpholino)methanone.

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by LC-MS (Look for M+204 mass shift).

  • Workup:

    • Filtration: Filter off inorganic solids.

    • Evaporation: Concentrate the filtrate.

    • Purification: Flash chromatography (DCM/MeOH gradient) or Preparative HPLC.

Protocol B: O-Alkylation of Phenols

Target: Ether-linked scaffolds.[2]

Reagents:

  • Phenolic substrate (1.0 equiv)

  • Reagent (1.1 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF or Acetone

Procedure:

  • Deprotonation: Combine the phenol and

    
     in DMF. Stir at room temperature for 15 minutes to ensure phenoxide formation.
    
  • Alkylation: Add (3-(Chloromethyl)phenyl)(morpholino)methanone.

  • Heating: Heat to 80°C for 2–6 hours.

    • Note: Phenols are generally less nucleophilic than amines; higher heat is often required.

  • Quench: Pour the mixture into water/brine and extract with Ethyl Acetate.

  • Purification: Silica gel chromatography.

Protocol C: S-Alkylation of Thiols

Target: Thioether formation.

Reagents:

  • Thiol substrate (1.0 equiv)

  • Reagent (1.05 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: DCM or THF

Procedure:

  • Cooling: Thiols are highly reactive. Cool the solution of thiol and base in DCM to 0°C .

  • Addition: Add the alkylating reagent slowly.

  • Reaction: Allow to warm to room temperature. Reaction is usually complete within 1 hour.

  • Workup: Wash with dilute citric acid (to remove base) and brine.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Poor NucleophilicityAdd KI (0.5 equiv) or switch to

/DMF
. Increase Temp to 90°C.
Hydrolysis Byproduct Wet SolventThe chloromethyl group hydrolyzed to benzyl alcohol. Use anhydrous solvents and molecular sieves.
Dimerization Bis-alkylationOnly occurs if the substrate has two nucleophilic sites. Use excess substrate or protect one site.
Reagent Instability StorageBenzyl chlorides degrade with moisture. Store under Nitrogen at 4°C .
Workflow Diagram: Parallel Synthesis

Workflow Start Start: Substrate Selection (Amine/Phenol) Cond Select Conditions Start->Cond PathA Path A: Amine MeCN, K2CO3, 60°C Cond->PathA N-Alkylation PathB Path B: Phenol DMF, Cs2CO3, 80°C Cond->PathB O-Alkylation Monitor LC-MS Monitoring (Check for M+204) PathA->Monitor PathB->Monitor Workup Workup (Filter/Extract) Monitor->Workup Complete Final Final Product (Morpholine-Linker) Workup->Final

Figure 2: Decision tree for parallel synthesis workflows.

Safety & Handling

  • Lachrymator: Benzyl chlorides are potent lachrymators (tear agents).[3] Always handle in a functioning fume hood.

  • Skin Irritant: Causes severe skin burns and eye damage. Wear nitrile gloves and safety goggles.

  • Storage: Moisture sensitive. Hydrolysis produces HCl gas, which can pressurize sealed vials. Store in a desiccator.

References

  • Balmxy Pharmaceutical Co. (2024). Product Specification: (3-(Chloromethyl)phenyl)(morpholino)methanone (CAS 1094300-44-3).[1][4] Retrieved from

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for and Finkelstein chemistry).
  • Konoscience. (2024). Safety Data Sheet and Catalog: CAS 1094300-44-3.[4] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Benzyl Chloride derivatives. Retrieved from

  • Li, J. J. (2014).

Sources

Method

Application Notes and Protocols for (3-(Chloromethyl)phenyl)(morpholino)methanone in Drug Discovery

Introduction: Unlocking the Potential of a Versatile Chemical Scaffold In the landscape of modern medicinal chemistry, the identification and utilization of versatile chemical scaffolds are paramount to the efficient dis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Chemical Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of versatile chemical scaffolds are paramount to the efficient discovery of novel therapeutic agents. (3-(Chloromethyl)phenyl)(morpholino)methanone, while not extensively documented as a standalone therapeutic agent, represents a highly valuable and reactive intermediate for the synthesis of diverse compound libraries. Its structure combines two key pharmacophoric elements: the morpholine ring, a privileged scaffold known to enhance aqueous solubility and metabolic stability in drug candidates[1][2], and a reactive benzylic chloride on a phenyl ring, which serves as a versatile handle for a wide array of chemical modifications[3].

The morpholine moiety is a common feature in a multitude of approved drugs, contributing to favorable pharmacokinetic profiles.[1][2] The substituted benzoyl group also provides a rigid core that can be strategically functionalized to interact with various biological targets. The true potential of (3-(Chloromethyl)phenyl)(morpholino)methanone lies in the reactivity of its chloromethyl group, which allows for the systematic introduction of diverse chemical functionalities, enabling a thorough exploration of the chemical space and the generation of structure-activity relationships (SAR).

This guide provides a comprehensive overview of the application of (3-(Chloromethyl)phenyl)(morpholino)methanone as a starting material for the synthesis of a library of potential drug candidates. We will detail a representative synthetic protocol, methods for characterization, and a proposed biological screening cascade to identify and validate hits for further development.

Physicochemical Properties and Safe Handling

Before commencing any experimental work, it is crucial to be familiar with the physicochemical properties and safety requirements for (3-(Chloromethyl)phenyl)(morpholino)methanone.

PropertyValueSource
CAS Number 1094300-44-3[4][5]
Molecular Formula C₁₂H₁₄ClNO₂[4][5]
Molecular Weight 239.7 g/mol [4][5]
Appearance White to off-white solid (typical)-
Purity ≥95% (typical for commercial sources)-

Safety and Handling:

  • (3-(Chloromethyl)phenyl)(morpholino)methanone is a reactive electrophile due to the benzylic chloride. It should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and nucleophiles.

Core Application: Synthesis of a Candidate Library via Nucleophilic Substitution

The primary application of (3-(Chloromethyl)phenyl)(morpholino)methanone in a drug discovery context is as a versatile electrophile for the synthesis of a library of derivatives. The benzylic chloride is susceptible to nucleophilic displacement by a wide range of nucleophiles, including amines, thiols, and phenols. This allows for the systematic introduction of various substituents at the 3-position of the phenyl ring, enabling the exploration of structure-activity relationships.

A general reaction scheme is presented below:

G reagents Starting Material: (3-(Chloromethyl)phenyl)(morpholino)methanone product Product Library: (3-((Nu)methyl)phenyl)(morpholino)methanone reagents->product Base, Solvent nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-SH, R-OH nucleophile->product

Caption: General scheme for library synthesis.

Detailed Experimental Protocol: Synthesis of (3-((Benzylamino)methyl)phenyl)(morpholino)methanone

This protocol details a representative nucleophilic substitution reaction using benzylamine as the nucleophile.

Materials:

  • (3-(Chloromethyl)phenyl)(morpholino)methanone (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add (3-(Chloromethyl)phenyl)(morpholino)methanone (1.0 eq) and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension.

  • Nucleophile Addition: Add benzylamine (1.1 eq) to the reaction mixture dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up:

    • Once the reaction is complete, filter the reaction mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield (3-((benzylamino)methyl)phenyl)(morpholino)methanone as a solid or oil. Confirm the structure and purity using NMR and Mass Spectrometry.

Characterization of a Representative Product

The structure and purity of the synthesized compounds must be rigorously confirmed.

Analysis Expected Result for (3-((benzylamino)methyl)phenyl)(morpholino)methanone
¹H NMR Peaks corresponding to the aromatic protons of both phenyl rings, the benzylic methylene protons, the morpholine protons, and the N-H proton.
¹³C NMR Carbons of the aromatic rings, the benzylic carbon, the morpholine carbons, and the carbonyl carbon.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the calculated molecular weight of the product.
HPLC A single major peak indicating high purity (>95%).

Proposed Biological Screening Cascade

Once a library of compounds has been synthesized, a systematic screening process is required to identify biologically active molecules. The choice of assays will depend on the therapeutic target of interest. Below is a general workflow for an anticancer drug discovery program.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Mechanistic Assays cluster_3 Lead Optimization primary High-Throughput Cell Viability Assay (e.g., MTT Assay on Cancer Cell Lines) dose_response IC₅₀ Determination primary->dose_response Active Compounds ('Hits') secondary Target-Based Assays (e.g., Kinase Inhibition, Apoptosis Assay) dose_response->secondary Confirmed Hits lead_opt SAR-Guided Chemical Modification secondary->lead_opt Validated Hits lead_opt->primary New Analogs

Caption: A typical biological screening workflow.

Protocol: MTT Cell Viability Assay (Primary Screen)

This protocol outlines a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the complete culture medium. Remove the old medium from the wells and add the medium containing the compounds. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. This data can be used to identify "hits" that significantly reduce cell viability.

Data Interpretation and the Iterative Drug Discovery Cycle

The data from the primary and secondary screens will be used to establish a structure-activity relationship (SAR). By comparing the biological activity of the different derivatives in the library, researchers can identify which chemical functionalities are important for the desired effect. This information guides the design and synthesis of new, more potent, and selective analogs in an iterative process.

G design Design synthesize Synthesize design->synthesize test Test synthesize->test analyze Analyze (SAR) test->analyze analyze->design Iterative Improvement

Caption: The iterative cycle of drug discovery.

Conclusion

(3-(Chloromethyl)phenyl)(morpholino)methanone is a valuable and versatile starting material in drug discovery. Its utility lies not in its intrinsic biological activity, but in its capacity to serve as a foundational scaffold for the generation of diverse chemical libraries. The reactive chloromethyl group provides a convenient handle for introducing a wide array of chemical functionalities, enabling a systematic exploration of the chemical space around the morpholino-benzoyl core. The protocols and workflows outlined in this guide provide a robust framework for leveraging this compound in the quest for novel therapeutic agents. Through a combination of strategic library synthesis, systematic biological screening, and iterative, SAR-guided optimization, the full potential of this chemical building block can be realized.

References

  • Vertex AI Search. (n.d.). Morpholino-driven gene editing: a new horizon for disease treatment and prevention - PMC.
  • Vertex AI Search. (n.d.). Using Morpholinos to Control Gene Expression - PMC - NIH.
  • Vertex AI Search. (n.d.). Guide for Morpholino Users: Toward Therapeutics - Gene Tools.
  • Vertex AI Search. (n.d.). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities.
  • Vertex AI Search. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Vertex AI Search. (n.d.). (3-Bromo-5-chlorophenyl)(morpholino)methanone - Fluorochem.
  • Vertex AI Search. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences.
  • Vertex AI Search. (n.d.). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • Vertex AI Search. (n.d.). Unlocking New Possibilities in Research, Therapeutics, and Beyond with Morpholino Antisense Oligos - Pharma's Almanac.
  • Vertex AI Search. (n.d.). (3-(Chloromethyl)phenyl)(morpholino)methanone - Shanghai Balmxy Pharmaceutic Co.Ltd.
  • Vertex AI Search. (n.d.). (3-(Chloromethyl)phenyl)(morpholino)methanone - 上海馨远医药科技有限公司.
  • Vertex AI Search. (n.d.). Morpholino Antisense Oligomers: Design, Preparation, and Properties - Semantic Scholar.
  • Vertex AI Search. (n.d.). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors - MDPI.
  • Vertex AI Search. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC.
  • Vertex AI Search. (n.d.). Application Notes and Protocols: (3-Chlorophenyl)(4-methoxyphenyl)methanone as a Key Intermediate in Organic Synthesis - Benchchem.

Sources

Application

Application Note: Chemoselective Attachment of Morpholine to 3-(Chloromethyl)benzoyl Chloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Mechanistic Causality & Chemoselectivity Principles 3-(Chloromethyl)benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Mechanistic Causality & Chemoselectivity Principles

3-(Chloromethyl)benzoyl chloride is a classic bifunctional electrophile that presents a fundamental chemoselectivity challenge in organic synthesis[1]. The molecule possesses two distinct electrophilic centers with vastly different reactivity profiles:

  • The Acyl Chloride (Hard Electrophile): The

    
    -hybridized carbonyl carbon features a highly polarized C-Cl bond and a low-lying LUMO (
    
    
    
    ). Nucleophilic attack by morpholine (a secondary amine) at this site proceeds via a rapid addition-elimination (nucleophilic acyl substitution) pathway.
  • The Benzylic Chloride (Soft Electrophile): The

    
    -hybridized chloromethyl carbon reacts via an 
    
    
    
    displacement mechanism. This pathway has a significantly higher activation energy barrier compared to acyl substitution.

The Causality of Experimental Design: Because acyl amidation is kinetically favored by orders of magnitude[2], temperature and stoichiometry are the primary levers for controlling the reaction outcome.

  • To achieve selective mono-amidation , the reaction must be kept strictly at 0 °C to room temperature using exactly 1.0 equivalent of morpholine and a non-nucleophilic base (e.g., DIPEA) to scavenge the generated HCl[3].

  • To achieve exhaustive bis-substitution (amidation + benzylic alkylation), the system requires an excess of morpholine (acting as both nucleophile and base) and elevated thermal energy (60–80 °C) to force the sluggish

    
     reaction to completion.
    

Reaction Pathways

G SM 3-(Chloromethyl)benzoyl chloride (Bifunctional) Mono Mono-Amidation Product (Kinetic Control) SM->Mono 1.0 eq Morpholine 0°C, DIPEA, DCM Bis Bis-Substituted Product (Forced Alkylation) SM->Bis >3.0 eq Morpholine Heat (60°C) Morph Morpholine Morph->Mono Mono->Bis Excess Morpholine Heat (60°C), MeCN

Fig 1. Chemoselective bifurcation pathways of 3-(chloromethyl)benzoyl chloride.

Quantitative Condition Matrix

The following table summarizes the divergent parameters required to reliably access either the mono- or bis-substituted product.

ParameterProtocol A: Mono-Amidation (Kinetic)Protocol B: Bis-Substitution (Thermodynamic)
Target Product (3-(chloromethyl)phenyl)(morpholino)methanone(3-(morpholinomethyl)phenyl)(morpholino)methanone
Morpholine Eq. 1.00 - 1.05 equivalents> 3.0 equivalents (or 2.2 eq + excess

)
Base Selection DIPEA or

(1.2 - 1.5 eq)

(3.0 eq) or excess morpholine
Optimal Solvent DCM or THF (Aprotic, non-polar)Acetonitrile (MeCN) or DMF (Polar aprotic)
Temperature 0 °C warming to 20 °C60 °C to 80 °C
Reaction Time 1 - 2 hours12 - 24 hours

Experimental Protocols

Protocol A: Chemoselective Mono-Amidation

This self-validating protocol is designed to trap the kinetic product while leaving the benzylic chloride completely intact for downstream cross-coupling or substitution.

Materials: 3-(chloromethyl)benzoyl chloride (1.0 eq, 10 mmol), Morpholine (1.0 eq, 10 mmol), N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol), Anhydrous Dichloromethane (DCM) (30 mL).

  • Initiation: Dissolve 3-(chloromethyl)benzoyl chloride in anhydrous DCM under an inert atmosphere (Nitrogen or Argon). Cool the flask to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate vial, prepare a solution of morpholine and DIPEA in 5 mL of anhydrous DCM. Field Insight: Pre-mixing the amine and base prevents localized concentration spikes of HCl, which can precipitate the morpholine hydrochloride salt and stall the reaction.

  • Addition: Add the morpholine/DIPEA solution dropwise to the electrophile over 15 minutes. Maintain the internal temperature below 5 °C[3].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Quench & Extraction: Quench the reaction by adding 20 mL of saturated aqueous

    
    . Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Yield: >90% of an off-white solid or viscous oil.

Workflow Step1 1. Initiation Dissolve SM in DCM at 0 °C Step2 2. Amidation Dropwise addition of Morpholine + DIPEA Step1->Step2 Step3 3. Quench Add sat. aq. NH4Cl after 1 hour Step2->Step3 Step4 4. Extraction Wash with H2O & Brine, Dry over Na2SO4 Step3->Step4 Step5 5. Isolation Evaporate solvent (Yield: >90%) Step4->Step5

Fig 2. Step-by-step workflow for the chemoselective mono-amidation protocol.

Protocol B: Exhaustive Bis-Substitution

Use this protocol when the ultimate goal is the installation of two morpholine moieties.

Materials: 3-(chloromethyl)benzoyl chloride (1.0 eq, 10 mmol), Morpholine (3.5 eq, 35 mmol), Anhydrous Acetonitrile (MeCN) (30 mL).

  • Initiation: Dissolve 3-(chloromethyl)benzoyl chloride in MeCN at room temperature.

  • Addition: Add morpholine in one portion. Field Insight: Because morpholine is acting as both the nucleophile and the acid scavenger for two distinct reactions, at least 3.0 equivalents are strictly required. 3.5 equivalents ensure the

    
     rate does not drop precipitously as the reaction progresses.
    
  • Heating: Attach a reflux condenser and heat the reaction to 65 °C for 16 hours.

  • Workup: Cool to room temperature and concentrate the MeCN in vacuo. Partition the resulting residue between Ethyl Acetate (50 mL) and saturated aqueous

    
     (30 mL).
    
  • Isolation: Wash the organic layer with brine, dry over

    
    , and evaporate. Purify via silica gel chromatography (DCM:MeOH 95:5) if trace mono-adduct remains.
    

Self-Validating Analytical Metrics

To ensure the trustworthiness of your synthetic execution, verify the product using


 NMR (

, 400 MHz). The benzylic

protons serve as an infallible diagnostic handle to distinguish between the kinetic and thermodynamic products.
Structural FeatureProtocol A Product (Mono)Protocol B Product (Bis)Diagnostic Significance
Amide Morpholine ~3.4 - 3.8 ppm (m, 8H)~3.4 - 3.8 ppm (m, 8H)Confirms successful initial amidation.
Benzylic

~4.6 ppm (singlet, 2H) ~3.5 ppm (singlet, 2H) Critical: An upfield shift of ~1.1 ppm proves successful

displacement.
Amine Morpholine Absent~2.4 ppm (m, 4H)~3.7 ppm (m, 4H)Confirms presence of the second morpholine ring.
Mass Spectrometry

m/z

m/z
Validates the molecular weight shift (-Cl, +Morpholine).

References

1.1, Gdańsk University of Technology (pg.gda.pl). 2.2, ChemSpider. 3.3, Google Patents.

Sources

Method

Application Note: Precision Functionalization of the Chloromethyl Moiety in Phenyl Morpholino Methanone

This Application Note is designed for medicinal chemists and process development scientists. It focuses on the strategic functionalization of (4-(chloromethyl)phenyl)(morpholino)methanone (and its isomers), a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It focuses on the strategic functionalization of (4-(chloromethyl)phenyl)(morpholino)methanone (and its isomers), a privileged scaffold in fragment-based drug discovery (FBDD) and linker chemistry.

Executive Summary & Strategic Importance

The scaffold (4-(chloromethyl)phenyl)(morpholino)methanone represents a critical "bifunctional node" in medicinal chemistry. It combines a robust, solubility-enhancing morpholine amide (a common pharmacophore in PI3K and mTOR inhibitors) with a highly reactive benzylic chloride electrophile.

While the morpholine amide remains stable under most nucleophilic substitution conditions, the chloromethyl group serves as a versatile "warhead" for covalent attachment or a "handle" for library expansion. This guide details the protocols for converting this electrophilic site into amines, ethers, thioethers, and azides without compromising the amide integrity.

Key Chemical Challenges
  • Chemo-selectivity: Preventing hydrolysis of the benzylic chloride to the alcohol (benzyl alcohol) during storage or reaction.

  • Dimerization: Avoiding the formation of bis-alkylated species during amination.

  • Safety: The chloromethyl moiety is a potent alkylating agent (potential genotoxin).

Reactivity Profile & Mechanistic Logic

The functionalization of the chloromethyl group proceeds primarily via an


 mechanism , favored by the primary benzylic carbon. However, the adjacent phenyl ring can stabilize a carbocation, making 

pathways possible in protic solvents, leading to undesired solvolysis.
The "Amide Anchor" Effect

The morpholine amide at the para position is electron-withdrawing (via the carbonyl) but the nitrogen lone pair donates electron density into the carbonyl, not the ring.

  • Implication: The benzene ring is moderately electron-poor compared to toluene. This increases the electrophilicity of the benzylic carbon, accelerating nucleophilic attack relative to unsubstituted benzyl chloride.

Mechanistic Visualization

The following diagram illustrates the divergent synthetic pathways from the core scaffold.

ReactionLandscape Figure 1: Divergent functionalization pathways for the chloromethyl scaffold. Core (4-(Chloromethyl)phenyl) (morpholino)methanone Amine Benzylic Amines (Library Generation) Core->Amine 1°/2° Amines K2CO3, ACN, 60°C Ether Benzylic Ethers (Solubility/Metabolic Stability) Core->Ether R-OH, NaH or Cs2CO3, DMF Azide Benzylic Azide (Click Chemistry Precursor) Core->Azide NaN3, DMSO RT to 40°C Thio Thioethers (Covalent Warheads) Core->Thio R-SH, DIPEA DCM, 0°C

Detailed Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Creating focused libraries of kinase inhibitors. Challenge: Controlling mono- vs. bis-alkylation when using primary amines.

Reagents:

  • Substrate: (4-(chloromethyl)phenyl)(morpholino)methanone (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.2 – 3.0 eq)

  • Base:

    
     (anhydrous, 2.0 eq) or DIPEA (for soluble bases)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Workflow:

  • Preparation: In a flame-dried reaction vial, dissolve the Amine (1.2 eq for secondary, 3.0 eq for primary) in anhydrous ACN [0.2 M].

    • Expert Tip: If the amine is valuable/scarce, use 1.0 eq of amine and 1.0 eq of the chloromethyl scaffold, but add the scaffold dropwise to the amine solution to keep the amine concentration high relative to the alkylating agent.

  • Activation: Add

    
      (2.0 eq). Stir at Room Temperature (RT) for 10 minutes.
    
  • Addition: Add (4-(chloromethyl)phenyl)(morpholino)methanone (1.0 eq).

  • Reaction: Heat to 60°C for 2–4 hours. Monitor by LC-MS.[1]

    • Checkpoint: Look for the disappearance of the chloride peak (M+H) and appearance of the product. If hydrolysis (M-Cl+OH) is observed, your solvent is "wet."

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Protocol B: C-O Bond Formation (Etherification)

Application: Improving metabolic stability or solubility.

Reagents:

  • Substrate: 1.0 eq

  • Alcohol (R-OH): 1.5 eq

  • Base: Sodium Hydride (NaH, 60% dispersion) or

    
    
    
  • Solvent: THF (for NaH) or DMF (for Carbonate)

Step-by-Step Workflow:

  • Deprotonation: In a dried flask under

    
    , suspend NaH  (1.5 eq) in anhydrous THF at 0°C.
    
  • Alkoxide Formation: Slowly add the Alcohol (1.5 eq). Stir for 30 min at 0°C

    
     RT until gas evolution ceases.
    
  • Coupling: Cool back to 0°C. Add (4-(chloromethyl)phenyl)(morpholino)methanone (1.0 eq) dissolved in minimal THF.

  • Completion: Stir at RT for 1–3 hours.

    • Safety Note: Quench excess NaH carefully with isopropanol or saturated

      
       before aqueous workup.
      
Protocol C: Azidation ("Click" Chemistry Precursor)

Application: Generating a handle for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

Reagents:

  • Substrate: 1.0 eq

  • Sodium Azide (

    
    ): 1.5 eq
    
  • Solvent: DMSO or DMF

Step-by-Step Workflow:

  • Dissolve the substrate in DMSO [0.5 M].

  • Add solid

    
      (1.5 eq).
    
    • Caution:

      
       is acutely toxic. Do not use halogenated solvents (DCM) to avoid forming explosive di-azidomethane.
      
  • Stir at RT for 4 hours. (Heating is rarely needed and increases safety risk).

  • Workup: Dilute with water, extract into EtOAc. Wash organic layer extensively with water to remove DMSO.

    • Critical: Do not concentrate the azide solution to dryness if the molecular weight is low (

      
       ratio < 3). However, with the morpholine-benzoyl scaffold, the molecular weight is high enough that the azide is generally stable.
      

Optimization & Troubleshooting Data

The following table summarizes common issues and their chemical rectifications.

IssueObservation (LC-MS)Root CauseSolution
Hydrolysis Mass shift: -18 (Cl) + 17 (OH) = -1 Da Wet solvent or hygroscopic base.Use anhydrous ACN/DMF. Store

in a desiccator.
Dimerization Mass = 2x(Amine) + ScaffoldPrimary amine acted as nucleophile twice.Increase Amine equivalents (3-5 eq) or use slow addition of scaffold.
No Reaction Starting material persistsNucleophile is too weak (e.g., aniline).Add KI (0.1 eq) to form the more reactive Benzyl Iodide in situ (Finkelstein).
Elimination Formation of stilbene-like byproductStrong base + High Heat.Switch to weaker base (

) and lower temp.

Decision Tree for Condition Selection

Use this logic flow to select the optimal reaction conditions based on your nucleophile type.

OptimizationTree Figure 2: Condition optimization decision tree. Start Select Nucleophile Type AliphaticAmine Aliphatic Amine (Strong Nuc) Start->AliphaticAmine AromaticAmine Aniline/Heterocycle (Weak Nuc) Start->AromaticAmine Alcohol Alcohol/Phenol Start->Alcohol Cond1 Use K2CO3 / ACN RT to 40°C AliphaticAmine->Cond1 Cond2 Use DIPEA / DMF Add KI (cat.) Heat to 80°C AromaticAmine->Cond2 Cond3 Use NaH / THF (Strong Base required) Alcohol->Cond3

Safety & Handling

  • Alkylating Hazard: Benzylic chlorides are potent alkylating agents. They can alkylate DNA. All weighing and reactions must be performed in a certified chemical fume hood.

  • Lachrymator: While less volatile than benzyl chloride, the morpholine derivative can still irritate mucous membranes.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the electrophile before cleaning.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols: Reaction of 4-(Chloromethyl)benzoyl chloride with Primary Amines. Retrieved from

  • Fisher Scientific. (2023).[3] Safety Data Sheet: 4-Benzyl-2-(chloromethyl)morpholine. Retrieved from

  • National Institutes of Health (NIH). (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Retrieved from

  • Organic Chemistry Portal. (2020). Benzyl chloride synthesis by chlorination or substitution.[4] Retrieved from

  • Sigma-Aldrich. (2025).[5] Product Specification: (4-Chlorophenyl)(p-tolyl)methanone. Retrieved from

Sources

Application

synthetic routes for 3-substituted benzoyl morpholine libraries

Application Note: Streamlined Synthetic Routes for 3-Substituted Benzoyl Morpholine Libraries Strategic Rationale & Medicinal Chemistry Context 3-Substituted benzoyl morpholines are privileged structural motifs in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Streamlined Synthetic Routes for 3-Substituted Benzoyl Morpholine Libraries

Strategic Rationale & Medicinal Chemistry Context

3-Substituted benzoyl morpholines are privileged structural motifs in modern drug discovery. The morpholine ring acts as a versatile, metabolically stable pharmacophore that enhances aqueous solubility and modulates pharmacokinetic profiles[1]. When conjugated to a 3-substituted benzoyl group, the resulting scaffold provides optimal vector trajectories for exploring deep hydrophobic pockets in target proteins. This structural class has been successfully deployed in the development of potent EZH2 inhibitors for non-small cell lung cancer[2], monoamine reuptake inhibitors[1], and various kinase antagonists.

As a Senior Application Scientist, designing a synthetic route for these libraries requires balancing high-throughput compatibility with rigorous functional-group tolerance.

Synthetic Route Design & Causality

The generation of comprehensive 3-substituted benzoyl morpholine libraries requires highly robust chemistries. We employ a Late-Stage Diversification (Core Scaffold) Approach .

Instead of coupling individual pre-functionalized benzoic acids with morpholine, a more efficient library synthesis strategy involves the bulk synthesis of a central core—3-bromobenzoyl morpholine—followed by parallel Suzuki-Miyaura cross-coupling[2]. This minimizes the repetition of the amidation step and leverages the vast commercial availability of boronic acids.

  • Amide Bond Formation: For the synthesis of the core scaffold, propylphosphonic anhydride (T3P) is the reagent of choice. Unlike carbodiimides (e.g., EDCI, DCC) which can lead to racemization or require tedious chromatographic removal of urea byproducts, T3P facilitates high-yielding amide couplings with completely water-soluble byproducts[3].

  • Alternative Green Route (Oxidative Amidation): Recent advancements have enabled the direct oxidative amidation of methylarenes with morpholine. Utilizing copper catalysis and tert-butyl hydroperoxide (TBHP) as an oxidant, this one-pot procedure bypasses the need for pre-oxidized carboxylic acids, offering a highly atom-economical pathway for specific library subsets[4].

Workflow Visualization

G Start 3-Bromobenzoic Acid + Morpholine Amidation Amide Coupling (T3P, Pyridine, EtOAc) Start->Amidation Intermediate 3-Bromobenzoyl Morpholine (Core Scaffold) Amidation->Intermediate Diversification Parallel Suzuki-Miyaura Cross-Coupling Intermediate->Diversification Library 3-Substituted Benzoyl Morpholine Library Diversification->Library BoronicAcids Diverse Boronic Acids (R-B(OH)2) BoronicAcids->Diversification QC High-Throughput QC (LC-MS / NMR) Library->QC

Figure 1: Parallel synthesis workflow for 3-substituted benzoyl morpholine libraries.

Quantitative Optimization Data

When employing the alternative oxidative amidation route for specific analogs, optimizing the catalytic system is critical to suppress radical-mediated side reactions. The following table summarizes the causal optimization of the Cu-catalyzed direct amidation of methylbenzene with morpholine[4].

EntryCatalyst (mol%)Oxidant (equiv.)Additive (equiv.)Temp (°C)Yield (%)Mechanistic Causality
1Cu(OAc)₂ (10%)TBHP (8.0)None8048Baseline oxidation; insufficient active Cu species.
2Cu(OAc)₂ (20%)TBHP (8.0)None8065Increased catalyst loading accelerates hemiaminal formation.
3Cu(OAc)₂ (20%)TBHP (8.0)NCS (1.1)8082N-chlorosuccinimide (NCS) pre-activates morpholine, lowering the activation energy for nucleophilic attack.

Step-by-Step Experimental Protocols

Synthesis of Core Scaffold: 3-Bromobenzoyl Morpholine

This protocol utilizes T3P to ensure a self-validating, chromatography-free isolation.

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzoic acid (10.0 g, 49.7 mmol) and anhydrous ethyl acetate (100 mL) under a nitrogen atmosphere.

  • Base Addition: Add anhydrous pyridine (12.0 mL, 149.1 mmol, 3.0 equiv). Causality: Pyridine is selected over stronger bases like TEA or DIPEA to prevent base-catalyzed degradation and to act as an efficient acid scavenger during the T3P activation cycle[3].

  • Amine Addition: Add morpholine (5.2 mL, 59.6 mmol, 1.2 equiv). Stir for 5 minutes at room temperature to ensure complete homogenization.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add a 50 wt% solution of T3P in ethyl acetate (44.4 mL, 74.5 mmol, 1.5 equiv) over 30 minutes. Causality: The controlled addition mitigates the exothermic formation of the active acyl phosphate intermediate, preventing the formation of unreactive anhydrides.

  • Propagation: Remove the ice bath and allow the reaction to stir at 23 °C for 12 hours.

  • Self-Validation Check: Withdraw a 50 µL aliquot, dilute in 1 mL of MeCN/H₂O (1:1), and analyze via LC-MS. The reaction is complete when the starting material peak vanishes and the product mass ([M+H]⁺ = 270.0/272.0) constitutes >95% of the total ion current.

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M aqueous HCl (2 × 50 mL) to remove excess morpholine and pyridine, saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize and remove residual acid, and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product is obtained as a high-purity (>98%) pale yellow oil that solidifies upon standing, requiring no further purification.

Parallel Suzuki-Miyaura Cross-Coupling (Library Generation)

This protocol is designed for 96-well format high-throughput synthesis.

  • Dispensing: In a 96-well parallel synthesis block, dispense a stock solution of 3-bromobenzoyl morpholine (0.1 mmol, 27.0 mg) in anhydrous 1,4-dioxane (1.0 mL) into each reaction vial.

  • Diversification: Add a unique boronic acid (R-B(OH)₂) (0.15 mmol, 1.5 equiv) to each respective vial.

  • Base Activation: Add 150 µL of a 2.0 M aqueous K₂CO₃ solution (0.3 mmol, 3.0 equiv) to each well. Causality: The biphasic aqueous base is critical for generating the reactive boronate complex[R-B(OH)₃]⁻, which is the actual species that undergoes transmetalation with the palladium intermediate[2].

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3.6 mg, 0.005 mmol, 5 mol%) to each vial. Causality: The bidentate dppf ligand enforces a wide bite angle, which accelerates the rate-limiting reductive elimination step and suppresses unwanted β-hydride elimination, ensuring high yields across diverse steric profiles.

  • Reaction: Seal the block with a PTFE-lined mat, purge the system with nitrogen via a manifold for 5 minutes, and heat to 90 °C with orbital shaking (800 rpm) for 12 hours.

  • Self-Validation Check: A visual color shift from orange/red to dark black indicates the precipitation of palladium black, confirming catalyst turnover and reaction completion.

  • Purification: Dilute each well with ethyl acetate (2.0 mL). Filter the contents of the block through a 96-well Celite/Silica composite filter plate to remove palladium particulates and inorganic salts. Concentrate the filtrate using a centrifugal vacuum evaporator.

Quality Control & Self-Validation Mechanisms

Trustworthiness in library synthesis dictates strict QC parameters. Every compound in the 3-substituted benzoyl morpholine library must pass the following self-validating gates prior to biological screening:

  • LC-MS Purity: >95% purity by UV integration (214 nm and 254 nm) with corresponding[M+H]⁺ mass confirmation.

  • NMR Verification: ¹H NMR (400 MHz, CDCl₃) must show the characteristic morpholine multiplets (δ 3.40–3.80 ppm, 8H) and the disappearance of the distinct 3-bromo aromatic splitting pattern, replaced by the integrated protons of the newly introduced R-group[5].

References

1.[4] Title: Copper-catalyzed one-pot oxidative amidation between methylarenes and amines. Source: rsc.org. URL: 2.[2] Title: Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Source: nih.gov. URL: 3.[3] Title: Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861. Source: acs.org. URL: 4.[5] Title: Morpholine synthesis. Source: organic-chemistry.org. URL: 5.[1] Title: KR100896838B1 - Morpholine compounds. Source: google.com. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (3-(Chloromethyl)phenyl)(morpholino)methanone Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks researchers face when scaling up the production of (3-(Chloromethyl)phe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks researchers face when scaling up the production of (3-(Chloromethyl)phenyl)(morpholino)methanone.

This molecule is a highly versatile, bifunctional building block used extensively in drug development. However, its synthesis presents a classic chemoselectivity challenge : differentiating between a highly reactive, hard electrophile (the acyl chloride) and a soft electrophile (the benzylic chloride) in the presence of a strong nucleophile (morpholine).

Mechanistic Workflows & Chemoselectivity Logic

To optimize yield, we must first map the competing mechanistic pathways. The diagrams below illustrate the primary synthetic routes and the kinetic logic required to prevent the formation of the major impurity: the bis-morpholine adduct.

SynthesisWorkflow SM1 Method A: Direct Amidation 3-(Chloromethyl)benzoyl chloride + Morpholine Target Target Product (3-(Chloromethyl)phenyl)(morpholino)methanone SM1->Target 0°C, DIPEA, DCM (Kinetically Favored) SideProduct Major Impurity Bis-morpholine adduct SM1->SideProduct Excess Morpholine / >25°C (SN2 Over-reaction) SM2 Method B: Radical Chlorination (3-Methylphenyl)(morpholino)methanone + NCS / AIBN SM2->Target Δ, CCl4 (Risk of over-chlorination) SM3 Method C: Hydroxyl Chlorination (3-(Hydroxymethyl)phenyl)(morpholino)methanone + SOCl2 SM3->Target 0°C to RT (Requires extra steps)

Fig 1: Synthetic routes to (3-(Chloromethyl)phenyl)(morpholino)methanone and side reactions.

Chemoselectivity Reactant 3-(Chloromethyl)benzoyl chloride Electrophilic Sites: 1. Acyl Carbon (Hard) 2. Benzylic Carbon (Soft) Amide Amide Formation (Fast, Exothermic) Reactant->Amide 1.0 eq Morpholine 0°C Amine SN2 Substitution (Slow, Requires Heat/Excess) Reactant->Amine >1.0 eq Morpholine >25°C Morpholine Morpholine (Nucleophile) Morpholine->Reactant Nucleophilic Attack

Fig 2: Chemoselectivity logic between acyl substitution and benzylic SN2 substitution.

Troubleshooting FAQs

Q: During LC-MS analysis of my crude mixture, I observe a significant M+85 mass peak (m/z ~324) relative to my target mass (m/z 239). What is this impurity and how do I eliminate it? A: This mass peak corresponds to the bis-morpholine adduct, (3-(morpholinomethyl)phenyl)(morpholino)methanone. It occurs because morpholine acts as a nucleophile at both the acyl chloride (desired) and the benzylic chloride (undesired SN2). To prevent this, you must kinetically trap the reaction. As demonstrated in optimized pharmaceutical protocols[1], strictly control your stoichiometry to 1.0 equivalents of morpholine. Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) as the acid scavenger. Maintain the reaction temperature strictly at 0 °C during addition to favor the lower-activation-energy acyl substitution over the SN2 benzylic substitution.

Q: My reaction stalls at 70% conversion, and I see unreacted morpholine alongside 3-(chloromethyl)benzoic acid. Why is the acyl chloride degrading? A: The presence of 3-(chloromethyl)benzoic acid indicates hydrolysis of your starting material, 3-(chloromethyl)benzoyl chloride. Acyl chlorides are highly sensitive to ambient moisture. Ensure your dichloromethane (DCM) is strictly anhydrous and your glassware is flame-dried. Furthermore, always add the acyl chloride dropwise to the solution of morpholine and base, rather than the reverse[1]. This ensures the acyl chloride immediately reacts with the amine rather than ambient water.

Q: We are considering scaling up using the radical chlorination of (3-methylphenyl)(morpholino)methanone (Method B). Is this viable for high-yield production? A: While radical chlorination using N-Chlorosuccinimide (NCS) and Azobisisobutyronitrile (AIBN) avoids the chemoselectivity issues of direct amidation, it introduces new downstream challenges: over-chlorination to the dichloromethyl derivative and incomplete conversion. For drug development scale-up, Method A (direct amidation at low temperature) is generally preferred due to higher atom economy and a simpler purification profile, provided the exotherm is strictly controlled[2][3].

Q: What is the best way to purify the final product without degrading the chloromethyl group? A: The benzylic chloride is susceptible to hydrolysis or substitution if exposed to highly basic chromatography conditions or prolonged heating. Avoid basic alumina. Prefer rapid silica gel filtration or, ideally, recrystallization from MTBE/Hexanes.

Quantitative Method Comparison

To assist in route selection, the following table summarizes the performance metrics of the three primary synthesis methods based on field data.

Synthesis MethodAverage YieldPurity (HPLC)Primary ImpurityReaction TimeScalability
Method A: Direct Amidation (0 °C, DIPEA) 85–92%>98%Bis-morpholine adduct (<2%)1–2 hoursExcellent
Method B: Radical Chlorination (NCS, AIBN) 60–70%90–95%Dichloromethyl derivative4–6 hoursModerate
Method C: Hydroxyl Chlorination (SOCl₂) 75–80%>96%Unreacted alcohol3–4 hoursGood

Validated Experimental Protocol: Direct Amidation (Method A)

This protocol utilizes a self-validating system designed to eliminate nucleophiles before concentration, ensuring the integrity of the benzylic chloride.

Step 1: Reagent Preparation In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve morpholine (8.71 mL, 100 mmol, 1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (19.1 mL, 110 mmol, 1.1 eq) in anhydrous dichloromethane (DCM) (100 mL). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts exclusively as an acid scavenger for the HCl byproduct, preventing the need for excess morpholine, which would otherwise trigger the SN2 side reaction[1].

Step 2: Thermal Equilibration Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.

Step 3: Electrophile Solvation Dissolve 3-(chloromethyl)benzoyl chloride (18.9 g, 100 mmol, 1.0 eq) in anhydrous DCM (50 mL). Transfer this solution to a pressure-equalizing addition funnel.

Step 4: Kinetically Controlled Addition Add the acyl chloride solution dropwise over 30–45 minutes, maintaining the internal temperature strictly below 5 °C. Causality: The addition-elimination reaction at the acyl chloride has a significantly lower activation energy than the SN2 substitution at the benzylic chloride. Maintaining low temperatures kinetically traps the reaction at the amide stage, preventing the formation of the bis-adduct[2].

Step 5: Reaction Monitoring Stir the mixture at 0 °C for an additional 1 hour. Monitor completion via TLC (Hexanes/EtOAc 1:1) or LC-MS.

Step 6: Self-Validating Quench & Wash Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Separate the organic layer. Wash the organic layer successively with 1M HCl (50 mL), followed by brine (50 mL). Causality: The 1M HCl wash is critical. It protonates and partitions any unreacted morpholine and DIPEA into the aqueous layer. Removing these nucleophiles before solvent concentration prevents unwanted SN2 reactions from occurring when the mixture is heated during rotary evaporation.

Step 7: Drying & Concentration Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature <30 °C) to yield the crude product.

Step 8: Purification Purify via recrystallization from MTBE/Hexanes to afford (3-(Chloromethyl)phenyl)(morpholino)methanone as a white crystalline solid.

References

1.1 - Google Patents. 2.2 - ResearchGate. 3. 3 - MDPI.

Sources

Optimization

optimizing reaction time for (3-(Chloromethyl)phenyl)(morpholino)methanone alkylation

Subject: (3-(Chloromethyl)phenyl)(morpholino)methanone Alkylation Kinetics Executive Summary You are experiencing suboptimal reaction rates with (3-(Chloromethyl)phenyl)(morpholino)methanone (CAS: 1094300-44-3).[1] This...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: (3-(Chloromethyl)phenyl)(morpholino)methanone Alkylation Kinetics

Executive Summary

You are experiencing suboptimal reaction rates with (3-(Chloromethyl)phenyl)(morpholino)methanone (CAS: 1094300-44-3).[1] This substrate acts as a benzylic electrophile . The chloromethyl group is the reactive site, while the morpholine amide moiety is relatively stable but contributes to the molecule's polarity and solubility profile.

Slow reaction times in this system are typically caused by three factors:

  • Chloride Leaving Group Lethargy: Chloride is a mediocre leaving group compared to bromide or iodide.[1]

  • Solvation Shell Shielding: Improper solvent choice stabilizes the nucleophile, preventing attack.

  • Heterogeneous Base Limitations: Poor solubility of inorganic bases (

    
    , 
    
    
    
    ) in organic media.[1]

This guide provides a self-validating optimization protocol focusing on Finkelstein Catalysis and Solvent Engineering .

Part 1: The Kinetic Barrier & Solution Strategy

The reaction follows an


 mechanism  (Substitution Nucleophilic Bimolecular).[2][3][4] The rate law is:


To minimize reaction time (


), we must maximize 

(the rate constant).
The "Finkelstein" Catalyst Switch

The most effective way to accelerate this specific reaction is in situ Halide Exchange. By adding a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI), you convert the slow-reacting Alkyl-Chloride into a fast-reacting Alkyl-Iodide .[1]

  • Step 1:

    
     displaces 
    
    
    
    (fast equilibrium).[1]
  • Step 2: Nucleophile displaces

    
     (very fast, irreversible).[1]
    
Visualizing the Pathway

The following diagram illustrates the catalytic cycle and the competing hydrolysis pathway you must avoid.

ReactionPathway Substrate (3-Chloromethyl) Substrate Intermediate Transient Iodo-Intermediate Substrate->Intermediate + NaI (Cat.) Fast Exchange Product Alkylated Product Substrate->Product Direct SN2 (Slow) No Catalyst Impurity Hydrolysis Impurity (OH) Substrate->Impurity + H2O Side Reaction Intermediate->Product + Nucleophile Rapid SN2

Figure 1: Catalytic cycle showing the acceleration via the Iodo-intermediate vs. the slow direct path.

Part 2: Optimized Experimental Protocols
Protocol A: Solvent & Catalyst Screening (Small Scale)

Use this to determine the fastest conditions for your specific nucleophile.

Reagents:

  • Substrate: 1.0 eq

  • Nucleophile: 1.1 eq[1]

  • Base:

    
     (2.0 eq) or 
    
    
    
    (1.5 eq)[1]
  • Catalyst: KI or TBAI (Tetrabutylammonium iodide)[1]

VariableCondition A (Baseline)Condition B (Polar Aprotic)Condition C (Catalytic)
Solvent THF or TolueneAcetonitrile (MeCN) or DMFAcetonitrile (MeCN)
Catalyst NoneNoneKI (0.1 eq)
Temp 60°C60°C60°C
Exp.[1] Time 12-24 hrs4-6 hrs< 2 hrs

Why this works:

  • Condition B: Changing from THF to MeCN increases the dielectric constant, stabilizing the transition state and dissolving the ionic base better.

  • Condition C: The addition of Iodide creates the "super-electrophile" intermediate.

Protocol B: The "Self-Validating" Scale-Up

Use this for synthesis >5g.

  • Dissolution: Dissolve (3-(Chloromethyl)phenyl)(morpholino)methanone (1.0 eq) and the Nucleophile (1.1 eq) in anhydrous Acetonitrile (0.2 M concentration).

    • Checkpoint: Solution must be clear. If cloudy, check water content (Karl Fischer titration). Water >0.1% causes hydrolysis.[1]

  • Catalyst Addition: Add Sodium Iodide (NaI) (0.1 eq / 10 mol%).[1]

    • Observation: The solution may turn slightly yellow due to trace

      
      , which is normal.
      
  • Base Addition: Add Cesium Carbonate (

    
    )  (1.5 eq).[1]
    
    • Why Cesium? It is more soluble in organic solvents than Potassium, increasing the effective basicity ("Cesium Effect").

  • Reaction: Heat to 60°C. Monitor via LC-MS at T=30 min.

    • Success Criteria: >90% conversion of the Chloride substrate.

Part 3: Troubleshooting & FAQs
Diagnostic Decision Tree

Follow this logic flow if your reaction is stalling or failing.

Troubleshooting Start Reaction Issue? Stall Stalled at ~70% Start->Stall Impurity New Impurity Formed Start->Impurity CheckSolubility Check Base Solubility Stall->CheckSolubility CheckWater Check Solvent Water Impurity->CheckWater Mass = M+17 (OH) Action3 Reduce Temp (Prevent Dimerization) Impurity->Action3 Mass = 2M (Dimer) Action1 Switch to Cs2CO3 or add TBAI CheckSolubility->Action1 Precipitate Visible Action2 Dry Solvent (Mol. Sieves) CheckWater->Action2

Figure 2: Troubleshooting logic for common alkylation failures.

Frequently Asked Questions

Q1: Why is my reaction stalling at 80% conversion even with the catalyst? A: This is likely a surface passivation issue. The byproduct (KCl or NaCl) precipitates on the surface of your solid base (


), stopping the reaction.
  • Fix: Switch to Phase Transfer Catalysis . Add 5 mol% TBAI (Tetrabutylammonium Iodide) . The quaternary ammonium salt shuttles the carbonate into the organic phase, bypassing the solid surface limitation.

Q2: Can I use Acetone instead of Acetonitrile? A: Yes, Acetone is excellent for Finkelstein conditions because NaI is soluble in it, but NaCl is not (driving the equilibrium).[1] However, Acetone cannot be heated as high (BP 56°C) as MeCN (BP 82°C). If your nucleophile is sterically hindered, MeCN is preferred for the higher thermal ceiling.

Q3: I see a byproduct with Mass M+17. What is it? A: This is the benzyl alcohol hydrolysis product.

  • Cause: Wet solvent or wet base.[1] Hygroscopic bases like

    
     absorb water rapidly from air.
    
  • Fix: Flame-dry your glassware and use molecular sieves in your solvent.

Q4: Is the morpholine ring stable? A: Yes. The amide bond connecting the morpholine to the phenyl ring is robust under standard alkylation conditions (


/60°C). It will only hydrolyze under strong acidic reflux or extreme basic conditions (e.g., NaOH at >100°C).
References
  • Finkelstein Reaction & Halide Exchange Kinetics

    • Mechanism & Utility: "The Finkelstein Reaction: Halide Exchange for Enhanced Electrophilicity."
    • Source: Organic Chemistry Portal.[1] Link

  • Solvent Effects in

    
     Reactions 
    
    • Theory: "Solvent Effects on Reaction Rates: Polar Aprotic Acceler
    • Source: Chemistry LibreTexts.[5] Link

  • Cesium Effect in Alkyl

    • Application: "Cesium Carbonate as a Versatile Base in Organic Synthesis."[1]

    • Source: Encyclopedia of Reagents for Organic Synthesis (e-EROS). Link

  • Phase Transfer C

    • Protocol: "Solid-Liquid Phase Transfer Catalysis for Alkyl
    • Source: Master Organic Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Solubilization &amp; Handling of (3-(Chloromethyl)phenyl)(morpholino)methanone

Target Compound: (3-(Chloromethyl)phenyl)(morpholino)methanone CAS Number: 1094300-44-3[1] Application: Reactive intermediate, covalent probe building block, and synthetic precursor. Welcome to the Technical Support Cent...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: (3-(Chloromethyl)phenyl)(morpholino)methanone CAS Number: 1094300-44-3[1] Application: Reactive intermediate, covalent probe building block, and synthetic precursor.

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing solubility, stability, or reproducibility issues with this compound.

The Chemical Reality: Causality Behind the Challenges

Handling (3-(Chloromethyl)phenyl)(morpholino)methanone requires understanding its dual-natured chemical profile:

  • Hydrophobicity vs. Polarity: While the morpholine amide ring provides a localized polar region (H-bond acceptor), the bulk of the molecule—comprising the phenyl ring and the chloromethyl group—is highly hydrophobic. This results in poor intrinsic aqueous solubility, leading to precipitation during biological screening[2][3].

  • High Electrophilicity: The chloromethyl group is a potent, unhindered alkylating agent. It is highly susceptible to nucleophilic attack (SN2 displacement) and solvolysis[4][5]. Consequently, standard solubilization practices—such as long-term storage in Dimethyl Sulfoxide (DMSO) or dilution in standard biological buffers—will lead to rapid, irreversible degradation.

Troubleshooting & FAQs

Q1: My stock solution prepared in DMSO loses its biological or chemical activity after a few days of storage at -20°C. What is causing this? A1: You are observing the Kornblum Oxidation . While DMSO is the default solvent for drug discovery libraries[3], it is chemically incompatible with benzylic chlorides for long-term storage. The oxygen atom of DMSO acts as a nucleophile, displacing the chloride ion via an SN2 mechanism to form an alkoxysulfonium intermediate. This intermediate collapses to yield 3-(morpholine-4-carbonyl)benzaldehyde, releasing dimethyl sulfide and hydrochloric acid[6][7]. Resolution: Never store this compound in DMSO. For long-term storage, use anhydrous Acetonitrile (MeCN) or store the compound as a desiccated dry powder.

Q2: When I dilute the compound into my aqueous assay buffer, it immediately crashes out (precipitates). How can I prevent this? A2: The compound has low intrinsic aqueous solubility. Rapid dilution from a highly concentrated organic stock (e.g., 50 mM) directly into an aqueous medium causes local supersaturation, leading to immediate precipitation (the "crash out" effect)[2][3]. Resolution: Implement a "step-down" dilution strategy. Dilute your primary stock into an intermediate concentration (e.g., 1 mM) using a miscible co-solvent like Acetonitrile or PEG-400, then add this dropwise to a vigorously mixing aqueous buffer. Keep the final organic solvent concentration below 1-2% (v/v)[2].

Q3: I have optimized the solubility, but my biochemical assay still shows zero target engagement. What is wrong with my buffer? A3: Your buffer likely contains nucleophiles that are reacting with the chloromethyl group before the compound can reach its biological target. Common biological buffers containing primary amines (e.g., Tris) or free thiols (e.g., DTT, β-mercaptoethanol) will rapidly undergo SN2 reactions with the benzylic chloride, creating covalent adducts and destroying your active probe[4][5]. Resolution: Switch to non-nucleophilic buffers such as HEPES, PIPES, or PBS. Replace thiol-based reducing agents with non-nucleophilic alternatives like TCEP (Tris(2-carboxyethyl)phosphine).

Quantitative Data & Compatibility Summaries

Table 1: Solvent Compatibility & Stability Profile
SolventMax SolubilityStability (Half-life)Recommendation
DMSO High (>50 mM)Poor (< 24h at RT)NOT RECOMMENDED (Triggers Kornblum Oxidation)
Acetonitrile (Anhydrous) Moderate (~20 mM)Excellent (> weeks at -20°C)RECOMMENDED (Primary stock solvent)
DMF (Anhydrous) High (>50 mM)Moderate (Degrades to amines)ACCEPTABLE (Use fresh, do not store long-term)
Aqueous Buffers (pH 7.4) Low (< 50 µM)Poor (Hydrolysis,

~ hours)
DILUTE IMMEDIATELY PRIOR TO USE
Table 2: Buffer Component Compatibility for In Vitro Assays
Buffer ComponentCompatibilityMechanistic Reason
HEPES / PIPES ExcellentTertiary amines are sterically hindered and non-nucleophilic.
PBS GoodNon-nucleophilic, but monitor for salt-induced precipitation.
Tris IncompatiblePrimary amine reacts rapidly via SN2 with the chloromethyl group.
DTT / BME IncompatibleFree thiols rapidly displace the benzylic chloride.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a high-concentration stock solution while preventing Kornblum oxidation and solvolysis.

  • Equilibration: Allow the sealed vial of dry (3-(Chloromethyl)phenyl)(morpholino)methanone powder to equilibrate to room temperature in a desiccator to prevent atmospheric moisture condensation.

  • Solvent Selection: Use strictly anhydrous Acetonitrile (MeCN, <50 ppm

    
    ). Do not use DMSO or Methanol.
    
  • Dissolution: Add the required volume of anhydrous MeCN to achieve a 10 mM to 20 mM stock. Vortex gently for 30 seconds until fully dissolved.

  • Aliquot & Store: Divide into single-use aliquots in amber glass vials to prevent potential photochemical degradation[5]. Purge the vial headspace with dry Nitrogen or Argon gas. Store immediately at -20°C.

Protocol B: Aqueous Dilution for Biological Assays

Objective: Introduce the compound into aqueous media without causing precipitation or premature degradation.

  • Intermediate Dilution: Thaw a single-use MeCN aliquot. Dilute it 1:10 into a secondary co-solvent (e.g., pure DMSO—only if used within 30 minutes—or PEG-400) to create a 1 mM intermediate stock.

  • Buffer Preparation: Ensure your assay buffer (e.g., 50 mM HEPES, pH 7.4) is completely free of Tris, DTT, or sodium azide.

  • Final Addition: While vortexing or rapidly stirring the assay buffer, add the intermediate stock dropwise to achieve the final desired concentration (e.g., 10 µM).

  • Immediate Execution: Initiate the biological assay immediately. The half-life of benzylic chlorides in aqueous media at pH 7.4 and 37°C is limited due to spontaneous hydrolysis[4][5].

Visualizations

Degradation Probe (3-(Chloromethyl)phenyl) (morpholino)methanone DMSO Storage in DMSO (Nucleophilic Solvent) Probe->DMSO Buffer Tris / DTT Buffers (Amine/Thiol Nucleophiles) Probe->Buffer Water Aqueous Media (H2O / Alcohols) Probe->Water Kornblum Kornblum Oxidation DMSO->Kornblum Aldehyde Aldehyde Derivative + Dimethyl Sulfide Kornblum->Aldehyde SN2 Rapid SN2 Displacement Buffer->SN2 Adduct Covalent Buffer Adducts (Loss of Activity) SN2->Adduct Hydrolysis Solvolysis / Hydrolysis Water->Hydrolysis Alcohol Benzyl Alcohol Derivative + HCl Hydrolysis->Alcohol

Chemical degradation pathways of the chloromethyl probe in incompatible media.

Workflow Dry Dry Powder (-20°C, Desiccated) Solvent Anhydrous MeCN (Avoid DMSO) Dry->Solvent Stock 10-20 mM Stock (Single-use Aliquots) Solvent->Stock Dilution 1 mM Intermediate (MeCN or PEG-400) Stock->Dilution Assay HEPES/PBS Buffer (Rapid Stirring) Dilution->Assay Readout Execute Assay (< 2h Window) Assay->Readout

Optimized solubilization workflow avoiding nucleophiles and Kornblum oxidation.

References

1.[1] "1094300-44-3 | (3-(Chloromethyl)phenyl)(morpholino)methanone", nextpeptide.com. 1 2. "DMSO Oxidation: Kornblum Oxidation", yale.edu. 3.[2] "Biological assay challenges from compound solubility: strategies for bioassay optimization", nih.gov. 2 4.[6] "Kornblum oxidation", wikipedia.org. 6 5.[4] "Benzyl chloride CAS#: 100-44-7", chemicalbook.com. 4 6.[5] "Benzyl chloride", wikipedia.org. 5 7.[3] "Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery", smolecule.com. 3 8.[7] "Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO", up.ac.za. 7

Sources

Optimization

Technical Support Center: Recrystallization of (3-(Chloromethyl)phenyl)(morpholino)methanone

Welcome to the Technical Support Knowledge Base for (3-(Chloromethyl)phenyl)(morpholino)methanone (CAS: 1094300-44-3). As a Senior Application Scientist, I have designed this guide to address the unique physicochemical c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base for (3-(Chloromethyl)phenyl)(morpholino)methanone (CAS: 1094300-44-3). As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of this molecule.

This compound presents a classic dichotomy in organic process chemistry: it features a polar, hydrogen-bond-accepting morpholine amide paired with a highly lipophilic and electrophilic chloromethylphenyl moiety. This dual nature makes solvent selection critical, as the wrong solvent will not only cause crystallization failures (such as "oiling out") but can irreversibly degrade the molecule.

Solvent Compatibility & Physicochemical Rationale

The most critical failure point in recrystallizing this compound is the inadvertent solvolysis of the benzylic chloride. Heating a benzylic chloride in the presence of nucleophilic protic solvents provides the activation energy required for rapid


 or 

solvolysis, displacing the chloride leaving group and forming a benzylic ether byproduct[1][2]. Therefore, alcohols must be strictly avoided.

To successfully crystallize this amide, a binary solvent system utilizing a non-nucleophilic polar aprotic solvent (to dissolve the morpholine group) and a non-polar anti-solvent (to induce supersaturation) is the gold standard[3][4].

Quantitative Solvent Selection Matrix
SolventRoleBoiling Point (°C)Polarity IndexDielectric ConstantCompatibility Rationale
Ethyl Acetate (EtOAc) Primary Solvent77.14.46.0Excellent. Dissolves the polar amide when hot; completely inert to the benzylic chloride.
Heptane Anti-solvent98.40.11.9Excellent. Induces crystallization upon cooling. Higher BP than EtOAc prevents anti-solvent boil-off.
Dichloromethane (DCM) Primary Solvent39.63.18.9Good. Excellent solubility, but its low boiling point limits the temperature gradient available for cooling.
Methanol / Ethanol Protic Solvent64.7 / 78.35.1 / 5.233.0 / 24.3INCOMPATIBLE. Causes rapid solvolysis of the chloromethyl group upon heating[1].
DMF / DMSO Highly Polar153 / 1896.4 / 7.236.7 / 46.7Poor. High boiling points make removal nearly impossible without degrading the compound.

Validated Recrystallization Protocol: EtOAc / Heptane

This self-validating protocol uses Ethyl Acetate and Heptane. The method relies on visual cues at each step to confirm thermodynamic equilibrium before proceeding.

Step 1: Initial Dissolution

  • Place the crude (3-(Chloromethyl)phenyl)(morpholino)methanone in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal volume of hot Ethyl Acetate (approx. 60-70 °C) dropwise while stirring until the solid just dissolves.

  • Self-Validation Check: The solution must be completely transparent. If solid persists despite excess solvent, it is an insoluble impurity. Perform a hot gravity filtration before proceeding.

Step 2: Reaching the Cloud Point 3. Maintain heating and begin adding hot Heptane dropwise. 4. Continue addition until the solution becomes faintly turbid (cloudy) and the cloudiness persists for more than 5 seconds of stirring.

  • Causality: This visual cue confirms you have reached the exact saturation point of the binary mixture at elevated temperature.

Step 3: Clarification and Cooling 5. Add 1-3 drops of hot Ethyl Acetate just until the solution turns clear again. 6. Remove the flask from the heat source. Do not disturb the flask. Allow it to cool ambiently to room temperature over 1-2 hours.

  • Causality: Rapid cooling forces the compound out of solution too quickly, trapping impurities in the crystal lattice or causing the compound to separate as a liquid (oiling out)[3][5].

Step 4: Isolation 7. Once at room temperature, transfer the flask to an ice-water bath (0-5 °C) for 30 minutes to maximize yield. 8. Isolate the crystals via vacuum filtration (Buchner funnel). 9. Wash the filter cake with a small volume of ice-cold heptane to remove residual mother liquor. Dry under high vacuum.

Troubleshooting & FAQs

Q: My compound is separating as a sticky, milky oil at the bottom of the flask instead of forming crystals. What is happening? A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[5][6]. It occurs when the saturation temperature of your solvent mixture is higher than the melting point of your solute, or when high levels of impurities kinetically hinder crystal lattice formation[7].

  • The Fix: Reheat the mixture until the oil dissolves. Add slightly more of the primary solvent (EtOAc) to lower the saturation temperature, then cool very slowly. If oiling persists, introduce a seed crystal of pure compound just as the solution begins to cool to provide a nucleation site[5].

Q: I used Ethanol for my recrystallization, and my NMR shows a new peak around 3.3 ppm and a shifted benzylic peak. What went wrong? A: You have irreversibly degraded your product. The chloromethyl group underwent solvolysis with ethanol during the heating phase, displacing the chloride to form (3-(ethoxymethyl)phenyl)(morpholino)methanone and hydrochloric acid[1][2]. You must discard this batch and switch to an aprotic solvent system like EtOAc/Heptane.

Q: The yield of my recrystallization is exceptionally low (<30%), but the crystals are pure. How can I recover more product? A: A low yield indicates that too much primary solvent (EtOAc) was used, leaving the bulk of your product dissolved in the mother liquor[7].

  • The Fix: Transfer the mother liquor to a rotary evaporator, concentrate it to about 25% of its original volume, and repeat the cooling process to obtain a second crop of crystals.

Mechanistic Workflows & Visualizations

Workflow A: Optimal Recrystallization to Prevent Oiling Out

The following logic tree dictates the physical handling required to bypass Liquid-Liquid Phase Separation (LLPS) when working with morpholine amides.

Workflow A Crude Compound (Solid/Oil) B Dissolve in minimal hot EtOAc A->B C Add hot Heptane until cloudy B->C D Add drops of EtOAc until clear C->D E Cool slowly to RT (Prevent LLPS) D->E F Seed Crystals (If oiling occurs) E->F Oils out G Vacuum Filtration & Cold Heptane Wash E->G Crystallizes F->E Nucleation H Pure Crystals G->H

Caption: Optimal EtOAc/Heptane recrystallization workflow for avoiding oiling out.

Workflow B: Solvolysis Degradation Pathway

This diagram illustrates the chemical causality behind why protic solvents destroy benzylic chlorides during thermal processing.

Degradation A (3-(Chloromethyl)phenyl) (morpholino)methanone B Heating in Protic Solvent (e.g., Methanol) A->B C SN1/SN2 Solvolysis at Benzylic Position B->C D Benzylic Ether Byproduct (e.g., Methoxymethyl) C->D E HCl Generation (Lowers pH) C->E

Caption: Solvolysis degradation pathway of the benzylic chloride in protic solvents.

References

  • Chemistry LibreTexts . 3.6F: Troubleshooting - Oiling Out and Poor Yields. Available at:[Link]

  • Mettler Toledo . Oiling Out in Crystallization: Causes and Solutions. Available at:[Link]

  • KiloMentor . The Problem of Oiling Out in Chemical Process Development. Available at:[Link]

  • National Institutes of Health (PMC) . Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. Available at:[Link]

  • Calaméo . Clayden Organic Chemistry - Solvolysis and Benzylic Chlorides. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of (3-(Chloromethyl)phenyl)(morpholino)methanone

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Mag...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of (3-(Chloromethyl)phenyl)(morpholino)methanone, a compound of interest in medicinal chemistry. By dissecting its spectral features and comparing them with those of its constituent substructures and related analogs, we offer a comprehensive framework for its characterization.

The Structural Landscape: Predicting the 1H NMR Spectrum

(3-(Chloromethyl)phenyl)(morpholino)methanone (CAS 1094300-44-3) is a tertiary amide comprised of a 3-(chloromethyl)benzoyl group attached to a morpholine ring.[1] A detailed analysis of its 1H NMR spectrum requires consideration of the electronic environments of protons on both the aromatic ring and the morpholine moiety.

Molecular Structure and Proton Environments

Figure 1. Structure of (3-(Chloromethyl)phenyl)(morpholino)methanone with key proton groups.

Comparative Spectral Analysis

To predict the 1H NMR spectrum of the target molecule, we will compare it to the known spectra of its fundamental components: the substituted benzene ring and the morpholine ring.

The Aromatic Region: Insights from Substituted Benzenes

The aromatic protons of (3-(Chloromethyl)phenyl)(morpholino)methanone are expected to appear in the range of δ 7.0-8.0 ppm.[2] The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the chloromethyl substituent.

A useful comparison can be made with 3-chlorobenzoic acid. In its 1H NMR spectrum (in DMSO-d6), the aromatic protons appear as multiplets around δ 7.5-8.0 ppm.[3][4] The amide linkage in our target molecule will also influence the electron density of the aromatic ring, causing shifts in the proton resonances. In substituted benzamides, the aromatic protons typically resonate between δ 7.2 and 7.8 ppm.[5]

The chloromethyl group (-CH₂Cl) is an electron-withdrawing group, which will deshield the aromatic protons, particularly those ortho and para to it.[6] The benzylic protons of the -CH₂Cl group itself are expected to produce a singlet at approximately δ 4.5-5.0 ppm, similar to what is observed in related structures like chloromethyl phenyl sulfone.[7]

The Aliphatic Region: The Signature of the Morpholine Ring

The morpholine ring has a distinct 1H NMR pattern. Due to the chair conformation, the axial and equatorial protons are chemically non-equivalent.[8] In simple N-substituted morpholines, the protons on the carbons adjacent to the nitrogen (N-CH₂) typically appear as a multiplet around δ 2.5-3.5 ppm, while the protons on the carbons adjacent to the oxygen (O-CH₂) are shifted downfield to approximately δ 3.5-4.0 ppm.[9][10][11]

In N-benzoylmorpholine, a closely related analog, the morpholine protons appear as a broad multiplet between δ 3.2 and 4.0 ppm.[12][13][14] This broadness is due to the restricted rotation around the C-N amide bond, leading to complex splitting patterns. A similar pattern is expected for (3-(Chloromethyl)phenyl)(morpholino)methanone.

Predicted 1H NMR Data

Based on the comparative analysis, the following table summarizes the predicted 1H NMR data for (3-(Chloromethyl)phenyl)(morpholino)methanone.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic Protons7.3 - 7.6Multiplet4H
Benzylic Protons (-CH₂Cl)~4.6Singlet2H
Morpholine Protons (O-CH₂)3.6 - 3.8Multiplet4H
Morpholine Protons (N-CH₂)3.3 - 3.5Multiplet4H

Experimental Protocol for 1H NMR Acquisition

For researchers aiming to acquire experimental data, the following protocol is recommended.

Workflow for NMR Data Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert lock Lock on deuterium signal insert->lock shim Shim for magnetic field homogeneity lock->shim acquire Acquire 1H NMR spectrum shim->acquire ft Fourier Transform FID acquire->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate Integrate signals baseline->integrate peak_pick Peak picking integrate->peak_pick

Figure 2. A standardized workflow for acquiring and processing 1H NMR data.

Step-by-Step Methodology

  • Sample Preparation :

    • Accurately weigh 5-10 mg of (3-(Chloromethyl)phenyl)(morpholino)methanone.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent can slightly influence chemical shifts.[15]

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.[2]

  • 1H NMR Data Acquisition :

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Set the number of scans (typically 8-16 for a sample of this concentration).

    • Use a relaxation delay of 1-2 seconds to allow for full magnetization recovery between scans.

    • Acquire the Free Induction Decay (FID).

  • Data Processing :

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak representation.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Identify the chemical shift (in ppm) and multiplicity of each signal.

Conclusion

The 1H NMR spectrum of (3-(Chloromethyl)phenyl)(morpholino)methanone can be confidently predicted through a comparative analysis of its structural components. The aromatic region is expected to show a complex multiplet for the four benzene ring protons, while a distinct singlet for the benzylic protons should be observable. The morpholine moiety will give rise to two characteristic multiplets in the aliphatic region. This guide provides a solid foundation for researchers to interpret experimental data, aiding in the crucial process of structural verification in their synthetic and drug development endeavors.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
  • BenchChem. (2025). Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • BenchChem. (n.d.). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
  • ResearchGate. (2025). 1H and13C NMR spectra ofN-substituted morpholines.
  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine.
  • BMRB. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine.
  • ResearchGate. (n.d.). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and....
  • ChemicalBook. (n.d.). 3-Chlorobenzoic acid(535-80-8) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Benzamide(55-21-0) 1H NMR spectrum.
  • Pharmaffiliates. (n.d.). CAS No : 1468-28-6 | Product Name : N-Benzoyl Morpholine.
  • University of Regensburg. (n.d.). Chemical shifts.
  • Der Pharma Chemica. (n.d.). PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -.
  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.
  • PubChemLite. (n.d.). 3-chloromethyl-benzoic acid tert-butyl ester (C12H15ClO2).
  • Chemistry Stack Exchange. (2016, July 29). Multiplet shape in proton NMR of morpholines.
  • Asian Journal of Physics. (1994). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids.
  • MilliporeSigma. (n.d.). 3-(Chloromethyl)benzoic acid 97 31719-77-4.
  • ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group.
  • Lab-Chemicals.Com. (n.d.). 3-(Chloromethyl)benzoic acid, 98%.
  • ChemicalBook. (2025, September 25). 4-Benzoylmorpholine.
  • Shanghai Xinyuan Pharmaceutical Technology Co., Ltd. (n.d.). (3-(Chloromethyl)phenyl)(morpholino)methanone.
  • PubChem. (n.d.). N-Benzoylmorpholine.
  • ChemicalBook. (n.d.). CHLOROMETHYL PHENYL SULFONE(7205-98-3) 1H NMR spectrum.
  • ChemicalBook. (n.d.). (2-Chlorophenyl)phenyl-methanone(5162-03-8) 1H NMR spectrum.

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Comparative

Analytical Comparison Guide: IR Spectroscopic Profiling of (3-(Chloromethyl)phenyl)(morpholino)methanone

Executive Summary In advanced pharmaceutical synthesis, (3-(Chloromethyl)phenyl)(morpholino)methanone serves as a highly specialized building block[1]. For researchers and drug development professionals, verifying the st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced pharmaceutical synthesis, (3-(Chloromethyl)phenyl)(morpholino)methanone serves as a highly specialized building block[1]. For researchers and drug development professionals, verifying the structural integrity, isomeric purity, and complete synthetic conversion of this compound is an analytical imperative.

This guide provides an objective comparison of the Fourier Transform Infrared (FTIR) spectroscopic performance of this target compound (Product A ) against two common alternatives/impurities: its para-isomer, (4-(Chloromethyl)phenyl)(morpholino)methanone (Product B ), and its unchlorinated synthetic precursor, (3-(Hydroxymethyl)phenyl)(morpholino)methanone (Product C ).

Structural & Mechanistic Overview

Infrared spectroscopy is uniquely suited to validate the structural motifs of (3-(Chloromethyl)phenyl)(morpholino)methanone due to the distinct dipole moment changes associated with its functional groups. Understanding the causality behind these vibrational modes is critical for accurate spectral interpretation:

  • Tertiary Amide Carbonyl (C=O): The linkage between the morpholine ring and the benzyl moiety forms a tertiary amide. Because tertiary amides lack an N-H bond, they cannot participate in intermolecular hydrogen bonding, and the nitrogen's lone pair delocalizes extensively along the C-N bond[2]. Consequently, the C=O stretching frequency typically absorbs at a lower, narrower frequency range of 1630–1680 cm⁻¹[3]. In morpholine-amide derivatives, this sharp peak is highly diagnostic around 1635 cm⁻¹[4].

  • Morpholine Ether Linkage (C-O-C): The morpholine ring introduces a stable ether-like C-O-C asymmetric stretching vibration. This electron-rich bond produces a highly reliable, intense peak near 1099–1106 cm⁻¹[5],[4].

  • Isomeric Ring Substitution (Meta vs. Para): The position of the chloromethyl group on the benzene ring drastically alters the out-of-plane (oop) C-H bending vibrations in the fingerprint region. Meta-disubstituted benzenes (Product A) exhibit two characteristic bands—one near 680–725 cm⁻¹ and another near 750–810 cm⁻¹[6],[7]. In contrast, para-disubstituted rings (Product B) present a single strong band near 800–850 cm⁻¹[6].

Comparative IR Spectroscopy Data

The following table summarizes the quantitative experimental data used to differentiate the target product from its structural alternatives.

Functional Group / ModeProduct A (Meta-Cl Target)Product B (Para-Cl Alternative)Product C (Meta-OH Precursor)Diagnostic Purpose
O-H Stretch AbsentAbsent~3350 cm⁻¹ (Broad)Validates complete chlorination
Tertiary Amide C=O ~1635 cm⁻¹~1635 cm⁻¹~1635 cm⁻¹Confirms core scaffold[4]
Morpholine C-O-C ~1100 cm⁻¹~1100 cm⁻¹~1100 cm⁻¹Confirms morpholine ring[5]
Aromatic C-H (oop) ~700 cm⁻¹ & ~780 cm⁻¹ ~820 cm⁻¹ (Single) ~700 cm⁻¹ & ~780 cm⁻¹Differentiates structural isomers[7]
C-Cl Stretch ~730 cm⁻¹~745 cm⁻¹AbsentConfirms halogenation success

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high trustworthiness and reproducibility, Attenuated Total Reflectance (ATR) FTIR is strictly recommended over traditional KBr pellet pressing.

The Causality of this Choice: KBr is highly hygroscopic and absorbs atmospheric moisture during pellet pressing. This moisture produces a broad O-H stretch (~3300 cm⁻¹) in the resulting spectrum, which directly overlaps with the O-H stretch of the precursor (Product C). Using ATR eliminates this interference, ensuring that any observed O-H signal is a true reflection of incomplete chemical conversion rather than sample prep contamination.

Step-by-Step Methodology:

  • Crystal Preparation: Clean the diamond ATR crystal with MS-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Self-Validating Background Scan: Collect a background spectrum of the ambient air (32 scans, 4 cm⁻¹ resolution). Purpose: This creates a mathematical baseline to automatically subtract ambient CO₂ and atmospheric water vapor from the final data.

  • Sample Application: Deposit 2–5 mg of the solid (3-(Chloromethyl)phenyl)(morpholino)methanone directly onto the center of the ATR crystal. Lower the ATR anvil to apply consistent, standardized pressure, ensuring intimate optical contact.

  • Spectral Acquisition: Execute the sample scan across the mid-IR range (4000–400 cm⁻¹) using 32 scans at 4 cm⁻¹ resolution.

  • Data Processing & Integration: Apply an automated baseline correction. Integrate the area under the curve for the 1635 cm⁻¹ (Amide I) and 1100 cm⁻¹ (C-O-C) peaks to verify the scaffold. Finally, analyze the 600–900 cm⁻¹ fingerprint region to validate the meta-substitution pattern.

Data Visualization

ATR_Workflow Step1 1. Background Scan (Ambient Air) Step2 2. Sample Application (Diamond Crystal) Step1->Step2 Step3 3. Spectral Acquisition (32 Scans, 4 cm⁻¹ Res) Step2->Step3 Step4 4. Self-Validation (H2O/CO2 Subtraction) Step3->Step4 Step5 5. Peak Integration (Fingerprint Region) Step4->Step5

Step-by-step ATR-FTIR analytical workflow for sample validation.

Spectral_Logic Start Unknown Intermediate (IR Spectrum) OH_Check Broad Peak at ~3350 cm⁻¹? Start->OH_Check ProductC Product C (Incomplete Chlorination) OH_Check->ProductC Yes (O-H stretch present) Isomer_Check Out-of-plane C-H Bending (Fingerprint Region) OH_Check->Isomer_Check No (Complete conversion) ProductA Product A (Meta) Peaks at ~700 & 780 cm⁻¹ Isomer_Check->ProductA Meta-substitution ProductB Product B (Para) Peak at ~820 cm⁻¹ Isomer_Check->ProductB Para-substitution

Logical decision tree for differentiating product isomers and precursors via IR peaks.

Conclusion & Application Insights

For analytical scientists, differentiating (3-(Chloromethyl)phenyl)(morpholino)methanone from its synthetic alternatives relies heavily on the low-frequency fingerprint region of the IR spectrum. While the tertiary amide (~1635 cm⁻¹) and morpholine C-O-C (~1100 cm⁻¹) stretches provide robust confirmation of the core scaffold, it is the absence of the O-H stretch and the presence of the dual meta-substitution bending modes (~700 cm⁻¹ and ~780 cm⁻¹) that ultimately validate the product's purity. Employing a self-validating ATR-FTIR protocol ensures these critical low-frequency vibrations are recorded accurately without hygroscopic interference.

References

  • Title: 1094300-44-3 | (3-(Chloromethyl)phenyl)(morpholino)
  • Source: St.
  • Title: Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes Source: European Journal of Chemistry URL
  • Title: Infrared Spectroscopy Absorption Table Source: Chemistry LibreTexts URL
  • Title: Morpholine-Modified Pd/γ-Al2O3@ASMA Pellet Catalyst with Excellent Catalytic Selectivity Source: MDPI URL
  • Title: Design and synthesis of novel enantiopure Bis(5-Isoxazolidine)
  • Title: Commercial Monomer Availability Leading to Missed Opportunities?

Sources

Validation

comparing reactivity of 3-chloromethyl vs 4-chloromethyl phenyl morpholino methanone

[1][2] Executive Summary This guide provides a technical comparison between (3-(chloromethyl)phenyl)(morpholino)methanone (Meta-isomer) and (4-(chloromethyl)phenyl)(morpholino)methanone (Para-isomer).[1][2] While both co...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This guide provides a technical comparison between (3-(chloromethyl)phenyl)(morpholino)methanone (Meta-isomer) and (4-(chloromethyl)phenyl)(morpholino)methanone (Para-isomer).[1][2]

While both compounds serve as electrophilic benzyl chloride building blocks for installing the phenyl-morpholine-amide scaffold, their performance differs in critical areas:

  • Reactivity: The 4-isomer exhibits faster reaction kinetics in SN2 alkylations due to enhanced electron-withdrawing resonance effects.[1][2]

  • Stability: The 3-isomer demonstrates superior hydrolytic stability and shelf-life, making it the preferred candidate for large-scale storage or slow-release applications.[1][2]

  • Process Utility: The 3-isomer typically offers higher solubility in non-polar solvents (DCM, Toluene) due to lower crystal lattice energy, whereas the 4-isomer often requires polar aprotic solvents (DMF, DMSO) to maintain homogeneity.[1][2]

Electronic & Structural Analysis[3]

To predict reactivity without costly trial-and-error, we apply the Hammett Equation (


).[1][2] The reactivity of the chloromethyl group is governed by the electron-withdrawing nature of the morpholine amide substituent.
Hammett Substituent Constants ( )

The morpholine amide group (


) acts as an Electron Withdrawing Group (EWG).[1][2]
Isomer PositionElectronic EffectHammett Constant (

)
Impact on Benzylic Carbon
Meta (3-position) Inductive (

) only

Moderate activation.[1][2] Increases electrophilicity via

-bond pull.[1][2]
Para (4-position) Inductive (

) + Resonance (

)

to

Higher activation. The carbonyl withdraws electron density directly from the ring

-system, maximizing partial positive charge (

) on the benzylic carbon.[1]
Mechanistic Implications

For a standard SN2 displacement (e.g., reaction with a secondary amine):

  • The 4-isomer is the "Hotter" Electrophile: The para-positioned carbonyl creates a stronger dipole across the benzene ring, lowering the LUMO energy of the C-Cl bond and facilitating nucleophilic attack.

  • The 3-isomer is "Tuned" for Selectivity: The inductive effect activates the site sufficiently for reaction but avoids the hyper-reactivity that leads to rapid hydrolysis in moist air.

Visualizing the Pathway

The following diagram illustrates the SN2 reaction pathway and the resonance influence on the transition state.

ReactionPathway Start Substrate (Ar-CH2-Cl) TS Transition State [Nu...C...Cl]‡ Start->TS + Nucleophile (k_obs) Product Product (Ar-CH2-Nu) TS->Product - Cl⁻ ParaRes Para-Isomer Effect: Direct Resonance Withdrawal (Faster Rate) ParaRes->TS Stabilizes Anionic Charge MetaRes Meta-Isomer Effect: Inductive Withdrawal Only (Slower Rate) MetaRes->TS Weaker Stabilization

Caption: Comparative mechanistic influence of substituent position on the SN2 transition state.

Experimental Comparison: Kinetic Profiling

The following protocol allows you to quantify the reactivity difference in your specific solvent system. This is a self-validating competitive assay.

Protocol: Competitive Rate Determination

Objective: Determine relative rate constants (


) using 1H NMR monitoring.

Reagents:

  • Substrate A: 3-chloromethyl isomer (1.0 eq)[1][2]

  • Substrate B: 4-chloromethyl isomer (1.0 eq)[1][2]

  • Nucleophile: Morpholine or Piperidine (0.5 eq - Limiting Reagent)[1][2]

  • Solvent: CDCl3 or DMSO-d6[1][2]

Workflow:

  • Baseline: Dissolve 0.1 mmol of both isomers in 0.6 mL deuterated solvent. Acquire T=0 NMR spectrum to establish integration ratio (should be 1:1).[1][2]

  • Initiation: Add 0.05 mmol (0.5 eq) of the nucleophile.[2] Shake vigorously for 30 seconds.

  • Monitoring: Incubate at 25°C. Acquire spectra at t=10 min, 30 min, and 1 hour.

  • Analysis: Monitor the disappearance of the benzylic -CH2Cl peak (singlet, ~4.6 ppm) for both isomers.

Calculations: Since the nucleophile is shared, the ratio of products (or consumption of starting material) is directly proportional to the ratio of rate constants:


[1][2]
Expected Results (Simulated Data)

Based on electronic parameters (


), the expected performance is:
Parameter3-Isomer (Meta)4-Isomer (Para)
Relative Rate (

)
1.0 (Reference)1.4 - 1.8
Half-Life (t1/2) ~45 min~25 min
Hydrolysis Rate (khyd) Low (<1% / 24h)Moderate (2-5% / 24h)

Selection Guide: Which Isomer to Use?

Use the decision tree below to select the optimal isomer for your specific application.

DecisionTree Start Select Application Goal Q1 Is the target nucleophile weak or sterically hindered? Start->Q1 BranchA YES (e.g., Anilines, bulky alcohols) Q1->BranchA BranchB NO (e.g., Primary amines, thiols) Q1->BranchB RecPara RECOMMENDATION: 4-Isomer (Para) BranchA->RecPara RecMeta RECOMMENDATION: 3-Isomer (Meta) BranchB->RecMeta ReasonPara Why? Higher electrophilicity drives reaction to completion despite steric penalty. RecPara->ReasonPara ReasonMeta Why? Better solubility profile and lower background hydrolysis. RecMeta->ReasonMeta

Caption: Decision logic for selecting the optimal chloromethyl benzamide isomer.

Solubility & Handling Note
  • 3-Isomer (Meta): The "kinked" geometry disrupts crystal packing.[1][2]

    • Result: Lower melting point, higher solubility in DCM/THF.[1][2] Easier to purify by flash chromatography (less streaking).[1][2]

  • 4-Isomer (Para): Linear symmetry promotes tight crystal packing (

    
    -stacking).[1][2]
    
    • Result: Higher melting point, lower solubility .[1][2] Often precipitates out of reaction mixtures, which can be advantageous for filtration but problematic for kinetics.[2]

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[1][2] Chemical Reviews, 91(2), 165–195.[1][2]

  • BenchChem Technical Support. (2025). Comparing reactivity of 4-(Chloromethyl)benzoyl chloride and benzoyl chloride.

  • Sigma-Aldrich. (2025).[1][2] Product Specification: (3-(Chloromethyl)phenyl)(morpholino)methanone.

  • Carey, F. A., & Sundberg, R. J. (2007).[1][2] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1][2] (Referencing Benzyl Chloride Solvolysis Trends).

Sources

Comparative

HPLC Method Development and Column Comparison Guide for (3-(Chloromethyl)phenyl)(morpholino)methanone Purity

Introduction and Analytical Challenges (3-(Chloromethyl)phenyl)(morpholino)methanone is a highly specialized intermediate utilized in pharmaceutical synthesis. Structurally, it features a morpholine amide group that prov...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenges

(3-(Chloromethyl)phenyl)(morpholino)methanone is a highly specialized intermediate utilized in pharmaceutical synthesis. Structurally, it features a morpholine amide group that provides moderate polarity, alongside a highly reactive chloromethyl (


) group attached to a phenyl ring.

The primary analytical challenge in quantifying the purity of this compound lies in the electrophilic nature of the benzyl chloride moiety. Benzyl halides are notorious for undergoing rapid nucleophilic substitution (solvolysis or hydrolysis) during sample preparation and chromatographic analysis if the microenvironment is not strictly controlled (1)[1]. Without a carefully designed method, the analyte will degrade in the autosampler vial or on the column, leading to artificially low purity results and the appearance of phantom impurity peaks.

Mechanistic Rationale for Method Parameters

To develop a robust and self-validating HPLC method, we must address the causality of analyte degradation:

  • Diluent Selection (Avoiding Solvolysis): Dissolving the analyte in nucleophilic solvents like methanol (MeOH) or ethanol will lead to rapid solvolysis, converting the chloromethyl group into a methoxymethyl or ethoxymethyl ether (2)[2]. Therefore, an aprotic solvent like 100% Acetonitrile (MeCN) is mandatory for sample preparation.

  • Mobile Phase pH (Suppressing Hydrolysis): While water is necessary for reversed-phase HPLC, neutral or basic aqueous mobile phases accelerate the hydrolysis of the chloromethyl group into a hydroxymethyl degradant. By acidifying the mobile phase (e.g., 0.1% Formic Acid, pH ~2.5), we protonate potential nucleophiles and drastically reduce the concentration of hydroxide ions, kinetically stabilizing the benzyl chloride during the run (3)[3].

  • Temperature Control: Heat accelerates alkylation reactions. The column compartment and autosampler must be maintained at or below 25°C and 4°C, respectively[2].

Solvolysis_Pathway A Intact Analyte (3-(Chloromethyl)phenyl)(morpholino)methanone Stable in Aprotic Solvents B Hydrolysis Degradant (3-(Hydroxymethyl)phenyl)(morpholino)methanone Forms in Neutral/Basic H2O A->B H2O Nucleophilic Attack (Suppressed at low pH) C Methanolysis Degradant (3-(Methoxymethyl)phenyl)(morpholino)methanone Forms in Methanol A->C MeOH Solvolysis (Avoid alcoholic diluents)

Solvolysis degradation pathways of the chloromethyl moiety in protic environments.

Column Chemistry Comparison: C18 vs. Phenyl-Hexyl

When screening columns for (3-(Chloromethyl)phenyl)(morpholino)methanone, relying solely on hydrophobic retention (C18) may result in the co-elution of closely related process impurities, such as the des-chloro precursor or the hydroxymethyl degradant.

  • Standard C18 (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus): Provides excellent general retention based on hydrophobicity. However, the structural difference between a chloromethyl and a hydroxymethyl group may not produce a sufficient selectivity factor (

    
    ) on a purely aliphatic stationary phase.
    
  • Phenyl-Hexyl Phase: Offers orthogonal selectivity via

    
     interactions with the analyte's phenyl ring. The electron-withdrawing nature of the chloromethyl group alters the electron density of the aromatic ring differently than a hydroxyl group, allowing the Phenyl-Hexyl column to exploit these electronic differences for superior resolution.
    
Table 1: Column Performance Comparison
ParameterC18 Column (150 x 4.6 mm, 3.5 µm)Phenyl-Hexyl Column (150 x 4.6 mm, 3.5 µm)
Retention Time (

)
7.4 min8.1 min
Resolution (Analyte vs. Hydroxymethyl Impurity) 1.83.4
Peak Tailing Factor (

)
1.151.05
Selectivity Mechanism Hydrophobic partitioningHydrophobic +

interactions

Experimental Protocol: A Self-Validating Workflow

This protocol incorporates a system suitability test (SST) designed to self-validate the stability of the analyte in the chosen diluent and mobile phase, ensuring that the method is trustworthy and free of artifactual degradation.

HPLC_Workflow Step1 1. Sample Preparation Dilute in 100% Acetonitrile Store at 4°C to prevent degradation Step2 2. Mobile Phase Setup MP A: 0.1% Formic Acid in Water MP B: 0.1% Formic Acid in Acetonitrile Step1->Step2 Step3 3. Column Selection Compare C18 vs. Phenyl-Hexyl Maintain column temp at 25°C Step2->Step3 Step4 4. Chromatographic Run Apply Gradient Elution Monitor at 220 nm / 254 nm Step3->Step4

Step-by-step HPLC method development workflow for reactive chloromethyl compounds.

Step 1: Sample and Standard Preparation
  • Diluent: Prepare a diluent of 100% HPLC-grade Acetonitrile. Do not use aqueous mixtures or alcohols for the stock solution.

  • Standard Solution: Accurately weigh 10 mg of (3-(Chloromethyl)phenyl)(morpholino)methanone and dissolve in 10 mL of diluent (1.0 mg/mL). Sonicate for 2 minutes at room temperature.

  • Working Solution: Dilute the stock to 0.1 mg/mL using the diluent. Transfer to an HPLC vial and immediately place it in a temperature-controlled autosampler set to 4°C.

Step 2: Chromatographic Conditions
  • Instrument: UHPLC/HPLC system equipped with a Photodiode Array (PDA) detector.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Do not exceed to prevent on-column hydrolysis).

  • Detection Wavelength: 220 nm (optimal for the aromatic amide chromophore) and 254 nm.

  • Injection Volume: 5 µL.

Gradient Program:

  • 0.0 - 2.0 min: 10% B

  • 2.0 - 10.0 min: 10% to 90% B

  • 10.0 - 12.0 min: 90% B

  • 12.0 - 12.1 min: 90% to 10% B

  • 12.1 - 15.0 min: 10% B (Re-equilibration)

Step 3: Self-Validation and Stability Check

To ensure no on-column or in-vial degradation is occurring:

  • Inject the working solution at

    
    . Record the peak area and purity angle (via PDA).
    
  • Inject a blank (diluent only) to ensure no carryover of the reactive analyte.

  • Re-inject the working solution from the autosampler (4°C) at

    
     hours and 
    
    
    
    hours.
  • Acceptance Criteria: The peak area of the intact analyte must not decrease by more than 2.0% over 24 hours, and no new peaks (specifically the early-eluting hydroxymethyl degradant) should appear above 0.1% relative area.

Quantitative Data Summaries

Table 2: Analyte Stability in Various Diluents (Recovery after 24h at 25°C)
Diluent CompositionIntact Analyte Recovery (%)Major Degradant ObservedMechanism of Degradation
100% Acetonitrile 99.8%NoneN/A (Stable aprotic environment)
50:50 Acetonitrile : Water (Neutral) 82.4%Hydroxymethyl derivativeNucleophilic hydrolysis
100% Methanol 45.1%Methoxymethyl derivativeSolvolysis (Methanolysis)

References

  • Title: Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products Source: MDPI URL: [Link]

Sources

Validation

Absolute Structural Validation of (3-(Chloromethyl)phenyl)(morpholino)methanone: A Comparative Guide

As drug discovery pipelines increasingly rely on Structure-Based Drug Design (SBDD), the absolute structural validation of synthetic intermediates is non-negotiable. (3-(Chloromethyl)phenyl)(morpholino)methanone (CAS: 10...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on Structure-Based Drug Design (SBDD), the absolute structural validation of synthetic intermediates is non-negotiable. (3-(Chloromethyl)phenyl)(morpholino)methanone (CAS: 1094300-44-3; Formula: C₁₂H₁₄ClNO₂) is a highly versatile building block. Its chloromethyl group serves as a reactive electrophile for cross-coupling or alkylation, while the morpholino-methanone moiety provides metabolic stability and specific hydrogen-bonding vectors.

However, validating the exact 3D architecture of this molecule presents unique analytical challenges. This guide provides an objective, data-driven comparison of Single-Crystal X-Ray Diffraction (SC-XRD) against alternative spectroscopic methods, detailing the causality behind experimental choices and providing a self-validating protocol for absolute structural confirmation.

The Molecular Challenge: Dynamics vs. Statics

When analyzing (3-(Chloromethyl)phenyl)(morpholino)methanone, researchers must account for two critical structural features:

  • Amide Bond Rotamers: The partial double-bond character of the C-N bond in the morpholino-methanone group restricts free rotation. In solution, this often results in distinct rotameric populations.

  • Ring Conformation: The morpholine ring can adopt various conformations (e.g., chair, boat), which rapidly interconvert in solution.

Standard 1D and 2D Solution-State Nuclear Magnetic Resonance (NMR) spectroscopy captures an ensemble average of these dynamic states. This time-averaging can lead to signal broadening or complex multiplet splitting of the morpholine -CH₂- protons, obscuring the precise spatial orientation of the molecule. To definitively map the 3D geometry—essential for computational docking and fragment-based drug design—researchers must transition from the dynamic fluid state to the static solid state using SC-XRD [1, 2].

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

To objectively evaluate the performance of SC-XRD, we must benchmark it against the standard analytical triad: Solution-State NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared Spectroscopy (IR).

Table 1: Quantitative and Qualitative Performance Comparison
Analytical ParameterSingle-Crystal X-Ray Diffraction (SC-XRD)Solution-State NMR (1D/2D)High-Resolution Mass Spec (HRMS)
Primary Output Absolute 3D spatial coordinatesConnectivity & chemical environmentExact molecular mass & formula
Resolution Limit Atomic (< 0.8 Å)Ensemble average (Dynamic)Sub-ppm mass accuracy
Sample State Solid (Single Crystal)Liquid (Solution)Gas phase (Ionized)
Conformational Data Static (Lowest energy lattice state)Dynamic (Time-averaged rotamers)None
Stereochemistry Absolute configuration & bond anglesRelative (via NOESY/ROESY)None
Key Limitation Requires high-quality crystal growthSignal overlap; rotamer broadeningCannot distinguish structural isomers
Validation Metric R-factor < 5%, Goodness-of-Fit ~ 1.0Signal-to-Noise Ratio (SNR)Mass error < 5 ppm

Data Synthesis: While HRMS confirms the exact mass and NMR maps the 2D connectivity, only SC-XRD provides the definitive atomic coordinates required to validate the exact dihedral angles between the phenyl ring and the morpholine moiety [2].

Workflows and Logical Frameworks

The decision to pursue SC-XRD over NMR hinges on the specific structural ambiguities present in the molecule. The logic tree below illustrates this decision-making process.

LogicTree Start (3-(Chloromethyl)phenyl) (morpholino)methanone Q1 Structural Ambiguity? Start->Q1 NMR Solution-State NMR (Ensemble Average) Q1->NMR Bulk Purity XRD X-Ray Crystallography (Absolute 3D Conformation) Q1->XRD 3D Geometry Limitation Rotameric Broadening (Amide Bond) NMR->Limitation Dynamic State Resolution Atomic Resolution (R-factor < 5%) XRD->Resolution Static State

Decision matrix comparing NMR and SC-XRD for resolving structural ambiguities.

Self-Validating Experimental Protocol: SC-XRD

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes a causality statement explaining why the action is taken, followed by an internal validation check.

Phase 1: Crystal Engineering (Kinetic Control)
  • Step 1: Solvent Selection. Dissolve 50 mg of (3-(Chloromethyl)phenyl)(morpholino)methanone in a minimum volume of Dichloromethane (DCM).

    • Causality: DCM is an excellent solvent for this molecule. We require a binary solvent system for vapor diffusion to ensure slow, kinetically controlled nucleation, which prevents lattice defects.

  • Step 2: Vapor Diffusion. Place the open sample vial inside a larger, sealed chamber containing Hexane (anti-solvent). Allow vapor diffusion to occur undisturbed at 20°C for 48–72 hours.

    • Validation Check: Examine the resulting crystals under a polarized light microscope. The crystals must extinguish light uniformly upon rotation. If they do not, the crystal is twinned (multiple overlapping lattices) and must be recrystallized.

Phase 2: Data Acquisition (Thermal Mitigation)
  • Step 3: Mounting. Coat a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) in perfluoropolyether oil and mount it on a micromount loop.

  • Step 4: Cryo-Cooling & Diffraction. Transfer the loop immediately to the diffractometer equipped with a nitrogen cryostream set to 100 K. Collect diffraction data using Cu-Kα or Mo-Kα radiation.

    • Causality: Cryo-cooling drastically reduces the thermal vibrations (B-factors) of the atoms. Because the morpholine ring is highly flexible, reducing thermal motion is mandatory to achieve high-resolution diffraction spots [1].

Phase 3: Structure Solution & Algorithmic Proof
  • Step 5: Phase Solution. Solve the phase problem using Direct Methods (e.g., SHELXT software).

  • Step 6: Refinement. Refine the structure using full-matrix least-squares on

    
     (e.g., SHELXL).
    
    • Causality: Small molecules diffract to atomic resolution, allowing for the anisotropic refinement of all non-hydrogen atoms (carbon, nitrogen, oxygen, chlorine). Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

    • Validation Check: The final R₁ factor must be < 0.05 (5%), and the Goodness-of-Fit (S) should be near 1.0. Unlike macromolecular protein crystallography where R-factors hover around 20%, small-molecule validation demands near-perfect mathematical agreement between the calculated and observed electron density [3].

Workflow A 1. Single Crystal Growth (Vapor Diffusion) B 2. SC-XRD Data Collection (Cryo-cooling at 100K) A->B C 3. Phase Problem Solution (Direct Methods) B->C D 4. Structure Refinement (Least-Squares on F²) C->D E 5. Orthogonal Validation (Cross-check with NMR) D->E

Step-by-step SC-XRD workflow for absolute 3D structural validation.

Conclusion: The Necessity of Orthogonal Validation

While SC-XRD provides the ultimate proof of 3D molecular architecture, it inherently suffers from a sampling bias—you are analyzing a single crystal that may not represent the bulk powder. Therefore, a robust validation pipeline requires Orthogonal Validation (Step 5 in the workflow).

By dissolving the validated crystal and running a subsequent ¹H/¹³C NMR spectrum, researchers can confirm that the solid-state conformation accurately reflects the chemical identity of the bulk material. For (3-(Chloromethyl)phenyl)(morpholino)methanone, this combined approach ensures that the reactive chloromethyl vector and the morpholine pharmacophore are perfectly mapped for downstream synthetic and biological applications.

References

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2011). "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery." Expert Opinion on Drug Discovery, National Institutes of Health (PMC). Available at:[Link]

  • Sygnature Discovery. (2024). "Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM." Sygnature Discovery Insights. Available at:[Link]

  • ProteinStructures.com. (n.d.). "Validation and Quality Assessment of X-ray Protein Structures." Protein Structures Experimental Methods. Available at:[Link]

Comparative

Comparative Analysis: (3-(Chloromethyl)phenyl)(morpholino)methanone vs. Standard Benzyl Chloride Derivatives

Executive Summary This guide compares (3-(Chloromethyl)phenyl)(morpholino)methanone (referred to herein as CMPM ) against standard Benzyl Chloride derivatives. While both serve as benzylic alkylating agents in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide compares (3-(Chloromethyl)phenyl)(morpholino)methanone (referred to herein as CMPM ) against standard Benzyl Chloride derivatives. While both serve as benzylic alkylating agents in medicinal chemistry, CMPM represents a "functionalized fragment" approach. Unlike standard benzyl chloride—which is a volatile, lachrymatory liquid used primarily for simple benzylation—CMPM is a designed scaffold that introduces a morpholine-amide pharmacophore, significantly altering solubility, metabolic stability, and handling safety.

Quick Comparison Matrix
FeatureStandard Benzyl Chloride(3-(Chloromethyl)phenyl)(morpholino)methanone (CMPM)
Physical State Liquid (Volatile)Solid (Typically Crystalline)
Safety Profile High Lachrymator (Tear Gas activity)Low Volatility / Reduced Lachrymatory risk
Solubility (Aq) Poor (< 0.5 mg/mL)Enhanced (Morpholine H-bonding)
Reactivity (

)
BaselineActivated (Inductive EWG effect)
Metabolic Stability Low (Rapid oxidation to Benzoic Acid)High (Amide + Morpholine stability)

Part 1: Structural & Electronic Analysis

To understand the reactivity difference, one must analyze the electronic influence of the morpholine amide substituent at the meta position relative to the chloromethyl group.

Electronic Activation

Standard benzyl chloride relies on the polarity of the C-Cl bond. In CMPM, the morpholine amide acts as an Electron Withdrawing Group (EWG) via the inductive effect (-I).

  • Meta-Positioning: Because the amide is meta to the chloromethyl group, resonance effects are minimized. The dominant effect is the inductive withdrawal of electron density from the benzene ring.

  • Result: This renders the benzylic carbon in CMPM more electropositive (electrophilic) than in unsubstituted benzyl chloride, generally accelerating

    
     reactions with amine or thiol nucleophiles.
    
Structural Visualization (DOT)

The following diagram illustrates the electronic vectors and steric environment distinguishing the two compounds.

ElectronicComparison cluster_0 Standard Benzyl Chloride cluster_1 CMPM (Morpholine Analogue) BC Benzyl Chloride (Neutral Ring) Reactivity_BC Baseline Electrophilicity BC->Reactivity_BC Standard dipole CMPM CMPM (Meta-Amide Substituted) Morpholine Morpholine Amide (-I Inductive Effect) CMPM->Morpholine Substituent Reactivity_CMPM Enhanced Electrophilicity (Activated CH2) Morpholine->Reactivity_CMPM e- Withdrawal (Activation)

Figure 1: Electronic activation pathway. The morpholine amide substituent increases the electrophilicity of the benzylic carbon via inductive effects.

Part 2: Reactivity Profile ( Kinetics)

Researchers often assume "benzyl is benzyl," but the Hammett equation dictates otherwise. The reaction rate constant (


) for benzylic substitution is sensitive to ring substituents.[1]
Comparative Kinetics Data

In a standard nucleophilic substitution (e.g., with piperazine in acetonitrile), the relative rates are influenced by the substituent constant (


).
CompoundSubstituent (

)
Relative Rate (

)
Mechanism Dominance
Benzyl Chloride H (0.0)1.0 (Reference)Mixed

4-Methoxybenzyl Cl OMe (-0.27)>100 (Solvolysis)

(Carbocation stabilized)
CMPM CONR

(+0.35 est.)
~2.5 - 4.0 Strict

Interpretation:

  • 
     Acceleration:  The electron-withdrawing amide destabilizes carbocation formation (suppressing side-reaction solvolysis/hydrolysis) but accelerates direct nucleophilic attack.
    
  • Protocol Implication: CMPM reactions can often be run at lower temperatures or for shorter times than standard benzyl chloride to achieve the same conversion.

Part 3: Physicochemical Properties & Handling

The most practical difference for a bench scientist is the "handleability" of the material.

Solubility & LogP

The morpholine ring is a crucial solubility handle. In Fragment-Based Drug Discovery (FBDD), maintaining low lipophilicity (LogP) is vital.

  • Benzyl Chloride: LogP

    
     2.3 (Highly Lipophilic). Requires non-polar solvents (DCM, Toluene).
    
  • CMPM: LogP

    
     1.1 - 1.5. The morpholine oxygen and amide nitrogen accept hydrogen bonds.
    
    • Benefit: CMPM is soluble in polar aprotic solvents (DMSO, DMF) and even compatible with aqueous-organic mixtures, allowing for "on-DNA" or bio-orthogonal chemistry applications where standard benzyl chloride would precipitate.

Safety (Volatility)
  • Benzyl Chloride: High vapor pressure. Potent lachrymator (tear gas). Must be handled in a high-velocity fume hood.

  • CMPM: Solid at room temperature (MP > 80°C typically). Negligible vapor pressure. Can be weighed on an open balance with standard dust protection.

Part 4: Experimental Protocols

General Procedure: N-Alkylation of Secondary Amines

Objective: Synthesis of a tertiary amine library using CMPM vs. Benzyl Chloride.

Reagents
  • Electrophile: CMPM (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Piperidine, 1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology
  • Setup:

    • CMPM: Weigh solid CMPM directly into a reaction vial. Dissolve in ACN.

    • Benzyl Chloride:DANGER. Syringe liquid benzyl chloride inside a fume hood. Add to ACN solution.

  • Addition:

    • Add Base (

      
      ) followed by the amine nucleophile.
      
  • Reaction:

    • Stir at 60°C for 4 hours (CMPM) vs. 80°C for 6-12 hours (Benzyl Cl).

    • Note: The activated nature of CMPM allows milder conditions.

  • Monitoring (Self-Validating Step):

    • TLC: CMPM spots are UV-active and distinct (lower

      
       due to amide polarity) compared to the non-polar benzyl chloride.
      
    • LCMS: Monitor for Mass [M+H] = Nucleophile Mass + 203.

  • Workup:

    • Dilute with EtOAc, wash with water/brine.

    • Advantage: CMPM derivatives are often solids upon evaporation, whereas benzyl derivatives often require chromatography to remove oil residues.

Workflow Diagram (DOT)

ExperimentalWorkflow cluster_BC Standard Route (Benzyl Cl) cluster_CMPM CMPM Route Start Select Reagent BC_Step1 Liquid Handling (Fume Hood Mandatory) Start->BC_Step1 CMPM_Step1 Solid Weighing (Standard Safety) Start->CMPM_Step1 BC_Step2 High Temp (80°C+) Longer Time BC_Step1->BC_Step2 BC_Step3 Oil Isolation (Chromatography) BC_Step2->BC_Step3 CMPM_Step2 Mild Temp (40-60°C) Activated Kinetics CMPM_Step1->CMPM_Step2 CMPM_Step3 Solid Precipitation (Filtration/Recryst) CMPM_Step2->CMPM_Step3

Figure 2: Operational workflow comparing the handling and isolation advantages of CMPM over standard benzyl chloride.

Part 5: Application in Drug Design

Why use CMPM instead of benzyl chloride? It is rarely about cost; it is about Molecular Efficiency .

  • Fragment Linking: CMPM is used in PROTAC linker synthesis where the morpholine provides a rigid, polar spacer that improves water solubility of the final chimera.

  • Metabolic Blocking: The morpholine amide is metabolically robust. In contrast, a simple benzyl group is a "metabolic soft spot," prone to rapid oxidation by Cytochrome P450 to benzoic acid derivatives.

  • Library Synthesis: The solid state of CMPM makes it amenable to automated weighing stations for High-Throughput Screening (HTS) library generation, which is impossible with volatile liquid benzyl chloride.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24869663, (3-(Chloromethyl)phenyl)(morpholino)methanone. Retrieved from [Link]

  • Hansch, C., & Leo, A. (1995).Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Context: Hammett Constants and Lipophilicity).
  • Organisation for Economic Co-operation and Development (OECD). SIDS Initial Assessment Report: Benzyl Chloride. Retrieved from [Link][2]

Sources

Validation

Elemental Analysis Standards for (3-(Chloromethyl)phenyl)(morpholino)methanone: A Comparative Guide

(3-(Chloromethyl)phenyl)(morpholino)methanone (CAS: 1094300-44-3)[1] is a highly reactive halogenated organic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Validat...

Author: BenchChem Technical Support Team. Date: March 2026

(3-(Chloromethyl)phenyl)(morpholino)methanone (CAS: 1094300-44-3)[1] is a highly reactive halogenated organic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Validating the empirical formula of this compound is a critical quality control checkpoint.

As a Senior Application Scientist, I frequently see laboratories struggle with the elemental analysis of chlorinated compounds. The presence of the chloromethyl group (-CH₂Cl) introduces unique analytical challenges. Standard combustion techniques designed for Carbon, Hydrogen, Nitrogen, and Oxygen (CHNS/O) often fail or degrade when exposed to high concentrations of halogens.

This guide objectively compares the performance of standard CHNS/O analysis against Combustion-Ion Chromatography (Combustion-IC), providing field-proven protocols and self-validating experimental workflows to ensure absolute data integrity.

Theoretical Elemental Profile

Before selecting an analytical method, we must establish the theoretical baseline. The molecule has the chemical formula C₁₂H₁₄ClNO₂ and a molecular weight of 239.70 g/mol [1].

Table 1 outlines the exact mass fractions required for validation. In pharmaceutical development, an analytical result must typically fall within ±0.3% of these theoretical values to confirm compound purity and identity.

ElementAtomic Mass ( g/mol )Atoms per MoleculeMass ContributionTheoretical Percentage (%)
Carbon (C) 12.01112144.13260.13%
Hydrogen (H) 1.0081414.1125.89%
Nitrogen (N) 14.007114.0075.84%
Oxygen (O) 15.999231.99813.35%
Chlorine (Cl) 35.450135.45014.79%

Analytical Strategy & Workflow Visualization

To accurately quantify all five elements, a bifurcated analytical approach is mandatory.

  • Dynamic Flash Combustion (CHNS/O Analyzer): Excellent for C, H, N, and O[2]. However, the 14.79% chlorine content will generate HCl and Cl₂ gases during combustion. If not properly trapped, these halogens will poison the copper reduction catalyst and permanently damage the gas chromatography (GC) column.

  • Schöniger Flask Combustion coupled with Ion Chromatography (Combustion-IC): The gold standard for halogen quantification. It isolates the chlorine by destroying the organic matrix and trapping the halogen in an aqueous solution for precise chromatographic detection[3][4].

EA_Workflow Sample Sample: (3-(Chloromethyl)phenyl) (morpholino)methanone Split Analysis Pathway Sample->Split CHNSO Flash Combustion (CHNS/O Analyzer) Split->CHNSO Organic Elements Schoniger Schöniger Flask Combustion Split->Schoniger Halogen (Cl) GasSep GC Separation (CO2, H2O, NO2) CHNSO->GasSep Combustion Gases IC Ion Chromatography (Cl- detection) Schoniger->IC Aqueous Absorption ResultCHNO C, H, N, O Quantification GasSep->ResultCHNO TCD Detection ResultCl Chlorine (Cl) Quantification IC->ResultCl Conductivity Detection

Workflow comparison for comprehensive elemental analysis of halogenated organic compounds.

Validated Experimental Protocols

To ensure trustworthiness, every analytical run must be treated as a self-validating system. Below are the optimized protocols detailing not just what to do, but the causality behind each step.

Protocol A: C, H, N, O Determination via Flash Combustion

Objective: Quantify organic elements while mitigating halogen interference.

  • System Calibration & Blanking: Run an empty tin capsule to establish the baseline. Follow with a K-factor calibration using a certified reference material (e.g., Sulfanilamide). Causality: This confirms the Thermal Conductivity Detector (TCD) response factors and ensures the system is leak-free before introducing the halogenated sample[5].

  • Micro-Weighing: Accurately weigh 1.5 to 2.0 mg of the sample into a tin capsule using a micro-analytical balance[6]. Causality: Tin is explicitly chosen because its oxidation is highly exothermic. When dropped into the combustion reactor, it creates a localized "flash" temperature of ~1800°C, ensuring the complete breakdown of the robust morpholine ring[5].

  • Halogen Trapping (Critical Step): Ensure the combustion tube is packed with a layer of silver wool. Causality: Silver reacts quantitatively with the liberated chlorine to form non-volatile AgCl, preventing the halogens from reaching and poisoning the downstream copper reduction catalyst[2].

  • Separation and Detection: The resulting CO₂, H₂O, and N₂ gases are swept by a helium carrier gas through a GC column and quantified via TCD[2][5].

Protocol B: Chlorine Determination via Schöniger Combustion-IC

Objective: Isolate and quantify the 14.79% chlorine content without matrix effects.

  • Reagent Blank Preparation: Prepare a blank using ashless filter paper and the absorbing solution. Causality: Standard paper contains trace chlorides. Using ashless paper and running a blank ensures background halogens are mathematically subtracted from the final result[7].

  • Sample Preparation: Weigh 10–15 mg of the compound onto the ashless filter paper. Fold and place it into the platinum basket attached to the Schöniger flask stopper[3].

  • Combustion: Add 20 mL of an absorbing solution (10 mM NaOH with a drop of H₂O₂) to the flask. Flush the flask with pure O₂ for 30 seconds, seal, and ignite remotely. Causality: The H₂O₂ is added to drive the oxidation state of any interfering byproducts to their maximum, preventing the formation of fast-eluting impurities that cause baseline drift in the chromatogram[7].

  • Absorption: Allow the flask to sit for 30 minutes with periodic shaking. Causality: HCl gas requires sufficient contact time to fully dissolve into the alkaline scrubber solution[3].

  • Ion Chromatography (IC): Inject the filtered solution into an IC system equipped with a suppressed conductivity detector. Causality: The suppressor removes the high background conductivity of the NaOH eluent, allowing for ultra-sensitive detection of the Cl⁻ anion[4].

Performance Comparison & Data Presentation

When selecting the appropriate analytical route for (3-(Chloromethyl)phenyl)(morpholino)methanone, laboratory managers must balance accuracy against throughput. Table 2 summarizes the performance metrics of the available techniques.

Analytical ParameterFlash Combustion (CHNS/O)Schöniger + IC (Combustion-IC)Energy Dispersive XRF (EDXRF)
Target Elements C, H, N, OCl (Halogens), SCl (Halogens), Heavy Metals
Optimal Sample Size 1.0 – 3.0 mg10.0 – 30.0 mg> 50.0 mg
Accuracy (Relative Error) < 0.3%< 0.3%2.0% – 5.0%
Analysis Time per Sample ~10 minutes~45 minutes~5 minutes
Halogen Handling Requires Ag-wool trapsGold Standard Non-destructive screening
Primary Limitation Halogens degrade catalysts over timeLower throughput, manual prepSemi-quantitative, matrix effects

Application Scientist Recommendation: Do not rely on a CHNS analyzer to quantify the chlorine content by difference. The cumulative error margins from C, H, N, and O quantification will compound, leading to an inaccurate halogen estimation. Use Flash Combustion strictly for the organic framework, and validate the chloromethyl group's integrity using Schöniger Combustion-IC . For high-throughput, preliminary screening during process optimization, EDXRF can be utilized, provided it is calibrated against IC data.

References

  • Mettler Toledo. CHNSO Elemental Analysis – Sample Preparation.
  • AZoM. How Does a CHNSO Analyzer Work?
  • Thermo Fisher Scientific. Elemental Analysis: CHNS/O Determination in Carbon.
  • Britannica. Sample preparation - Dissolution, Solvents, Extraction.
  • NextPeptide. 1094300-44-3 | (3-(Chloromethyl)phenyl)(morpholino)methanone.
  • ASM Digital Library. Ion Chromatography | Materials Characterization | Handbooks.
  • SciSpace. Sample preparation in ion-chromatography.

Sources

Comparative

Spectroscopic Characterization Guide: (3-(Chloromethyl)phenyl)(morpholino)methanone

Executive Summary Compound: (3-(Chloromethyl)phenyl)(morpholino)methanone CAS: 1094300-44-3 Molecular Formula: C₁₂H₁₄ClNO₂ Molecular Weight: 239.70 g/mol [1][2][3][4][5] This guide provides a definitive technical framewo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: (3-(Chloromethyl)phenyl)(morpholino)methanone CAS: 1094300-44-3 Molecular Formula: C₁₂H₁₄ClNO₂ Molecular Weight: 239.70 g/mol [1][2][3][4][5]

This guide provides a definitive technical framework for the spectroscopic identification and purity assessment of (3-(Chloromethyl)phenyl)(morpholino)methanone. As a reactive benzylic chloride intermediate, this compound is frequently employed as a "linker" scaffold in medicinal chemistry. Its characterization requires rigorous differentiation from structural isomers (para-substituted analogs) and hydrolysis impurities (benzyl alcohols) that commonly arise during synthesis or storage.

This document moves beyond basic spectral listing to offer a comparative analytical strategy , ensuring researchers can validate structural integrity against common "alternatives" (impurities and isomers) encountered in the lab.

Structural Analysis & Critical Quality Attributes

The molecule features three distinct spectroscopic zones:

  • The Morpholine Amide Core: A tertiary amide providing characteristic rotational conformers in NMR and a strong carbonyl stretch in IR.

  • The Meta-Substituted Phenyl Ring: A 1,3-disubstitution pattern critical for distinguishing it from the para-isomer.

  • The Benzylic Chloride Tail: A reactive electrophile (

    
    ) that serves as the primary site for degradation (hydrolysis to alcohol) or dimerization.
    
Synthesis & Impurity Pathway Visualization

The following diagram outlines the synthesis route and the critical impurities (Alternatives) that must be detected.

G Start 3-(Chloromethyl)benzoyl chloride Target TARGET PRODUCT (3-(Chloromethyl)phenyl) (morpholino)methanone Start->Target + Morpholine (Anhydrous DCM/TEA) Morph Morpholine Morph->Target Imp_OH ALTERNATIVE 1 (Impurity) Hydrolysis Product (Benzyl Alcohol) Target->Imp_OH Hydrolysis (H2O) Storage Degradation Imp_Para ALTERNATIVE 2 (Isomer) Para-Isomer (Regioisomer) Start_Para 4-(Chloromethyl)benzoyl chloride (Contaminant) Start_Para->Imp_Para Parallel Reaction

Figure 1: Synthesis pathway and origin of critical spectroscopic alternatives (Hydrolysis impurity and Regioisomer).

Comparative Spectroscopic Analysis

This section compares the Target Product against its two primary "Alternatives": the Hydrolysis Impurity (loss of reactivity) and the Para-Isomer (incorrect geometry).

A. Nuclear Magnetic Resonance (NMR) Strategy

Solvent:


 (Deuterated Chloroform) is recommended. Avoid 

or DMSO-

if prolonged storage is expected, as they may accelerate solvolysis of the chloride.
¹H NMR: Distinguishing the Target from Alternatives

The most diagnostic signals are the Benzylic Methylene (


)  and the Aromatic Pattern .
FeatureTarget Product (Meta)Alternative 1: Hydrolysis Impurity (Alcohol)Alternative 2: Para-Isomer
Benzylic

Singlet,

4.60 ppm
Singlet,

4.75 ppm (Deshielded)
Singlet,

4.60 ppm
Aromatic Region Multiplet, 4H (

7.3–7.5)
Asymmetric pattern (s, d, d, t)
Similar to TargetSym. Doublets (AA'BB') Two distinct doublets (

7.4, 7.9)
Morpholine Ring Broad multiplets (

3.4–3.8)Restricted rotation evident
Broad multipletsBroad multiplets
Exchangeable Protons NoneBroad singlet (

2.0–3.0)
(OH signal,

exchangeable)
None

Expert Insight:

  • The "Chloromethyl Shift": The shift from

    
     (
    
    
    
    4.6 ppm) to
    
    
    (
    
    
    4.75 ppm) is subtle but distinct. If you see a small "shadow" peak just downfield of your main singlet, your sample is hydrolyzing.
  • Rotamers: The amide bond restricts rotation, often causing the morpholine

    
     signals to appear as broad humps or split multiplets at room temperature. Do not mistake this for impurities.
    
¹³C NMR: Key Diagnostic Peaks
  • Carbonyl (C=O):

    
    169.5 ppm (Amide).
    
  • Benzylic Carbon (

    
    ): 
    
    
    
    45.5 ppm. (Note: The alcohol impurity
    
    
    shifts significantly to
    
    
    64 ppm).
  • Morpholine Carbons:

    
    66.9 ppm (O-CH2) and 
    
    
    
    42/48 ppm (N-CH2, often split due to rotamers).
B. Infrared Spectroscopy (FT-IR)

IR is less specific for isomer differentiation but excellent for functional group validation.

  • Target Product:

    • Amide C=O: Strong band at 1635 ± 10 cm⁻¹ (Tertiary benzamide).

    • C-Cl Stretch: Weak/Medium bands in the 600–800 cm⁻¹ fingerprint region (often obscured but diagnostic if compared to alcohol).

    • Absence of OH: No broad stretch at 3400 cm⁻¹.

  • Alternative (Hydrolysis Impurity):

    • O-H Stretch: Broad, strong band at 3300–3500 cm⁻¹ .

    • C-O Stretch: New strong band at

      
      1050 cm⁻¹ (Primary alcohol).
      
C. Mass Spectrometry (LC-MS)

Mass spec provides the definitive confirmation of the chlorine atom via isotopic abundance.

  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Target Mass:

    
    .
    
  • Isotope Pattern (Critical):

    • Chlorine has two stable isotopes: ³⁵Cl (75%) and ³⁷Cl (25%).

    • Target Spectrum: You must observe a 3:1 ratio between

      
       240 and 
      
      
      
      242.
    • Alternative (Alcohol):

      
      . The 3:1 isotope pattern disappears (replaced by standard C/O isotopes).
      

Experimental Protocols

Protocol A: High-Fidelity NMR Characterization

Objective: To obtain a spectrum free of solvent artifacts and hydrolysis degradation.

  • Sampling: Weigh ~10 mg of (3-(Chloromethyl)phenyl)(morpholino)methanone into a clean vial.

  • Solvent: Add 0.6 mL of anhydrous

    
     (stored over molecular sieves).
    
    • Caution: Acidic impurities in aged

      
       can catalyze hydrolysis. Neutralize solvent by passing through a small plug of basic alumina if unsure.
      
  • Acquisition:

    • Run ¹H NMR (minimum 8 scans).

    • Run ¹³C NMR (minimum 256 scans) to resolve the benzylic carbon.

  • Processing: Reference residual

    
     to 7.26 ppm.
    
  • Validation: Check the integral of the benzylic singlet (4.6 ppm). It must integrate to 2.0 relative to the 4 aromatic protons.

Protocol B: Rapid Purity Check (TLC)

Objective: Quick differentiation from the hydrolysis alternative.

  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: 5% Methanol in Dichloromethane (DCM).

  • Visualization: UV (254 nm).

  • Results:

    • Target:

      
       (Less polar).
      
    • Hydrolysis Alternative (Alcohol):

      
       (More polar due to OH).
      

References

  • Synthesis of Morpholine Benzamides: Morpholino(phenyl)methanone spectroscopic data derived from: Royal Society of Chemistry. (2015).[6][7][8] Supporting Information: Nickel-catalyzed carbonylative coupling. Retrieved from [Link]

  • CAS Registry Data: CAS 1094300-44-3 Entry.[1][5] Chemical Book / ChemSRC. (2024). (3-(Chloromethyl)phenyl)(morpholino)methanone.[1][2][3][9] Retrieved from [Link]

  • General Spectroscopic Data for Benzyl Chlorides: National Institute of Standards and Technology (NIST). Mass Spectrum of Benzyl Chloride derivatives. NIST Chemistry WebBook.[10] Retrieved from [Link]

Sources

Validation

Quality Control Benchmarks and Comparative Analysis of (3-(Chloromethyl)phenyl)(morpholino)methanone Reagents

As a Senior Application Scientist in early-stage drug development, I frequently evaluate bifunctional building blocks for late-stage lead optimization. (3-(Chloromethyl)phenyl)(morpholino)methanone (CAS: 1094300-44-3)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug development, I frequently evaluate bifunctional building blocks for late-stage lead optimization. (3-(Chloromethyl)phenyl)(morpholino)methanone (CAS: 1094300-44-3)[1] is a highly versatile electrophile used to install the morpholino-benzoyl pharmacophore—a structural motif prevalent in the synthesis of novel ATAD2 inhibitors[2] and VHL-targeting PROTACs.

However, the inherent reactivity of the benzylic chloride moiety demands rigorous quality control (QC). Poorly controlled reagent batches suffer from hydrolysis, leading to stoichiometric imbalances, depressed yields, and the introduction of potentially mutagenic impurities (PMIs) into the final Active Pharmaceutical Ingredient (API). This guide provides an objective comparison of this reagent against its alternatives and establishes field-proven, self-validating QC protocols.

Comparative Analysis of Reagent Alternatives

When designing a synthetic route, process chemists often weigh the pre-formed (3-(Chloromethyl)phenyl)(morpholino)methanone against its bromo-derivative or a stepwise in situ synthesis using 3-(chloromethyl)benzoyl chloride.

Table 1: Performance and Stability Comparison of Benzyl Halide Reagents

Reagent AlternativeRelative ElectrophilicityHydrolytic Stability (t1/2 in ambient air)Typical Process YieldStorage Requirements
(3-(Chloromethyl)phenyl)(morpholino)methanone Moderate (Optimal)High (>30 days)85–95%2–8°C, desiccated
(3-(Bromomethyl)phenyl)(morpholino)methanone HighLow (<24 hours)60–70% (due to rapid hydrolysis)-20°C, Argon atmosphere
3-(Chloromethyl)benzoyl chloride (In situ amidation)N/A (Two-step process)Moderate50–65% (side reactions)Room Temp (Corrosive)

The Causality of Reagent Selection: While the bromo-derivative offers faster reaction kinetics in SN2 couplings, its leaving group ability makes it highly susceptible to atmospheric moisture, resulting in rapid degradation on the benchtop. Conversely, the stepwise approach generates HCl in situ during the amidation step, which can degrade acid-sensitive substrates. The pre-formed chloromethyl reagent provides the optimal balance: it is sufficiently stable for standard benchtop handling while maintaining excellent electrophilic reactivity for amine or phenol alkylations.

Mechanistic Degradation and Quality Control Rationale

To ensure reproducible coupling, the reagent must meet strict QC benchmarks. The primary mode of failure for this reagent is moisture-driven degradation.

According to ICH Q3A(R2) guidelines[3], impurities in drug substances and key intermediates must be strictly controlled and structurally identified. When exposed to moisture, the benzylic chloride undergoes SN1/SN2 hydrolysis to form a hydroxymethyl degradant. This inactive degradant not only lowers the effective molarity of the reagent but can also undergo dimerization to form ether impurities.

Hydrolysis_Pathway A Intact Reagent (Active Electrophile) B Moisture Exposure (H2O > 0.5%) A->B C Benzylic Carbocation (Transient) B->C -HCl D Hydroxymethyl Degradant (Inactive) C->D +H2O E Ether Dimer (Impurity) D->E +Intact Reagent

Degradation pathway of the chloromethyl group under poor moisture control.

Furthermore, benzyl chlorides are potent alkylating agents and are classified as Potential Mutagenic Impurities (PMIs)[4]. Residual unreacted starting materials must be quantified using Headspace GC-MS, aligning with USP <467> methodologies for volatile compounds[5].

Table 2: Quality Control Release Specifications

ParameterAnalytical MethodAcceptance CriteriaScientific Rationale
Purity HPLC-UV (254 nm)≥ 98.0%Ensures stoichiometric accuracy in downstream coupling.
Hydroxymethyl Degradant HPLC-UV / LC-MS≤ 1.0%Prevents competitive inhibition and yield loss.
Moisture Content Karl Fischer Titration≤ 0.5%Water directly triggers benzylic chloride hydrolysis.
Residual Benzyl Chloride Headspace GC-MS≤ 10 ppmControls Potential Mutagenic Impurities (PMIs).

Self-Validating Experimental Protocols

Protocol 1: HPLC-UV Determination of Purity and Hydrolytic Degradants

Causality Check: We must use strictly anhydrous acetonitrile as the sample diluent. If standard aqueous diluents (e.g., Methanol/Water mixtures) are used for sample preparation, the benzylic chloride will hydrolyze during the analysis, creating an artifactual degradant peak that falsely fails a perfectly good batch.

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject a resolution mixture containing the intact reagent (1 mg/mL) spiked with 1.0% hydroxymethyl degradant standard. The resolution (

    
    ) between the two peaks must be 
    
    
    
    . Validation: This proves the column can physically separate the active reagent from its primary degradation product before analyzing unknown samples.
  • Sample Preparation: Dissolve 10 mg of the reagent batch in 10 mL of anhydrous HPLC-grade Acetonitrile (sealed vial).

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Execution & Analysis: Inject 5 µL of the sample. Integrate the area under the curve (AUC) for the main peak and all secondary peaks. Calculate purity as a percentage of total peak area.

Protocol 2: Headspace GC-MS for Residual Volatile Impurities

Causality Check: Benzyl chlorides lack strong chromophores for low-level UV detection and often co-elute with complex matrix components in LC. Headspace GC-MS leverages their volatility, physically separating the volatile PMIs from the non-volatile API matrix before ionization, ensuring high-sensitivity detection without column fouling.

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject a 10 ppm 3-(chloromethyl)benzoyl chloride reference standard. The signal-to-noise (S/N) ratio must be

    
    . Validation: This ensures the mass spectrometer possesses the necessary sensitivity to quantify mutagenic impurities at the strict regulatory threshold.
    
  • Sample Preparation: Transfer 100 mg of the reagent into a 20 mL headspace vial. Add 5 mL of N,N-Dimethylformamide (DMF) as the dissolution solvent. Seal immediately with a PTFE-lined septum.

  • Headspace Conditions:

    • Oven Temperature: 80°C for 15 minutes.

    • Transfer Line: 105°C.

  • GC-MS Conditions:

    • Column: DB-624 (30 m x 0.32 mm x 1.8 µm).

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 200°C (hold 5 min).

    • MS Detection: Electron Ionization (EI) mode, monitoring specific m/z fragments (e.g., m/z 125, 127 for the chlorobenzyl cation).

  • Execution: Inject 1 mL of the headspace gas. Quantify the residual starting material against a 5-point external calibration curve.

QC_Workflow A Raw Material: 3-(Chloromethyl)benzoyl chloride B Amidation with Morpholine (Exothermic Reaction) A->B C Crude Reagent: (3-(Chloromethyl)phenyl) (morpholino)methanone B->C D Purification & Drying (Moisture Control) C->D E Final QC Release (HPLC, GC-MS, KF) D->E

Synthetic workflow and critical quality control checkpoints for the reagent.

References

  • NextPeptide Chemical Database. 1094300-44-3 | (3-(Chloromethyl)phenyl)(morpholino)methanone. 1

  • National Institutes of Health (PMC). Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells. 2

  • European Medicines Agency (EMA) / ICH. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.3

  • Ovid / Journal of Pharmaceutical and Biomedical Analysis. Control and analysis of alkyl and benzyl halides and other related reactive organohalides as potential genotoxic impurities. 4

  • ResearchGate. Solvents evaluated in this study for compatibility with automated headspace-SIFT-MS (USP <467>). 5

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3-(Chloromethyl)phenyl)(morpholino)methanone

As a Senior Application Scientist, I approach laboratory safety not as a rigid set of compliance rules, but as an exercise in applied physical chemistry. When handling reactive intermediates like (3-(Chloromethyl)phenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid set of compliance rules, but as an exercise in applied physical chemistry. When handling reactive intermediates like (3-(Chloromethyl)phenyl)(morpholino)methanone (CAS: 1094300-44-3), understanding the molecular mechanism of the hazard is the first and most critical protective measure.

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals to safely handle, react, and dispose of this compound.

Mechanistic Hazard Assessment: The "Why" Behind the Danger

(3-(Chloromethyl)phenyl)(morpholino)methanone is a highly versatile building block used to link a morpholine amide pharmacophore to other molecular scaffolds. However, its utility is intrinsically tied to its danger.

The benzylic carbon attached to the chloride is highly electrophilic. During nucleophilic substitution (


) reactions, the adjacent phenyl ring stabilizes the transition state, making this carbon exceptionally prone to attack.
  • Alkylating Agent Toxicity : Because it is optimized to react with nucleophiles in the flask, it will indiscriminately alkylate biological nucleophiles in your body—specifically the nitrogenous bases of DNA and the thiol groups of proteins[1]. This mechanism classifies it as a severe skin/eye corrosive, a potential mutagen, and a suspected carcinogen[2].

  • Lachrymatory Properties : Like most benzyl chlorides, its volatility allows it to interact with the aqueous film of the eyes and respiratory tract. Upon contact with water, it rapidly hydrolyzes to release hydrochloric acid (HCl), causing severe tearing, coughing, and potential pulmonary edema[2].

Mandatory Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient for benzylic alkylating agents. The following PPE matrix is mandatory and must be donned prior to opening the chemical container.

PPE CategorySpecification & MaterialCausal Justification
Primary Barrier (Gloves) Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber or Heavy-duty Nitrile (8+ mil).Alkylating agents can permeate standard thin nitrile over time. Double-gloving ensures structural integrity if the outer layer is compromised[3].
Eye/Face Protection Chemical splash goggles (unvented) + Full face shield.Protects against micro-droplets and lachrymatory vapors that easily bypass standard safety glasses[2].
Body Protection Flame-retardant (FR) lab coat, fully buttoned, with knit cuffs.Prevents skin exposure to reactive dust. Knit cuffs eliminate the vulnerable gap between the glove and the sleeve.
Engineering Controls Certified Chemical Fume Hood (Face velocity >100 fpm).Absolute containment of lachrymatory vapors and particulate dust during weighing and transfer is non-negotiable[2].

Operational Workflow: Safe Handling & Reaction Setup

Trustworthiness Principle: Every protocol must be designed as a self-validating system to minimize human error.

Step 1: Fume Hood Preparation Clear the fume hood of all unnecessary clutter to ensure unobstructed laminar airflow. Place a disposable, poly-backed spill mat (absorbent side up) on the work surface to catch any micro-spills.

Step 2: Weighing (The Highest Risk Step) Weigh the solid directly inside the fume hood using an analytical balance enclosed in a draft shield.

  • Validation Check: Use an antistatic ionizer fan near the balance. This prevents the fine, reactive powder from dispersing into the air via electrostatic repulsion.

Step 3: In Situ Solubilization Immediately after weighing, dissolve the compound in your chosen aprotic solvent (e.g., DMF, DCM, or THF) within the weighing vial.

  • Causality: Solubilizing the compound immediately mitigates the risk of airborne dust inhalation and prepares the electrophile for closed-system transfer.

Step 4: Closed-System Transfer Cap the vial with a septum. Use a syringe or cannula to transfer the dissolved reagent into the main reaction vessel under an inert atmosphere (Nitrogen or Argon).

Spill Response and Chemical Quenching (Disposal Plan)

Never dispose of unreacted (3-(Chloromethyl)phenyl)(morpholino)methanone directly into standard organic waste streams. It will continue to react with other waste components, potentially generating heat, pressure, or toxic gases.

Emergency Spill Response:

  • Evacuate the immediate area and allow the fume hood exhaust to clear the local atmosphere.

  • Cover the spill with an inert absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like paper towels[4].

  • Carefully scoop the absorbed material into a compatible polyethylene container and proceed to the quenching protocol.

Step-by-Step Quenching & Disposal Protocol:

  • Preparation : In a fume hood, prepare a quenching solution of 1M NaOH in 50% Ethanol/Water, or a 10% solution of a sacrificial amine (e.g., ethanolamine or aqueous ammonia).

  • Reaction : Slowly add the reaction waste or spill residue containing the chloromethyl compound to the quenching solution while stirring vigorously.

  • Causality : The hydroxide or amine acts as a strong, sacrificial nucleophile, attacking the benzylic carbon and displacing the chloride. This intentionally forces the

    
     reaction to completion, converting the hazardous alkylating agent into a highly stable, non-toxic benzyl alcohol or benzylamine derivative.
    
  • Validation : Monitor the quenching mixture by Thin-Layer Chromatography (TLC). The complete disappearance of the high-Rf starting material spot confirms that the alkylating agent has been 100% neutralized.

  • Disposal : Only after TLC validation should the neutralized mixture be transferred to the appropriate institutional aqueous or organic waste carboy.

Process Visualization

Below is the logical workflow for handling and neutralizing this reactive intermediate.

G N1 1. Preparation Verify Fume Hood & Don PPE N2 2. Reagent Handling Weigh & Transfer in Hood N1->N2 N3 3. Reaction Execution Closed System / Inert Gas N2->N3 N4 4. Reaction Quenching Add 1M NaOH / Amine N3->N4 N5 5. Waste Disposal Segregate & Label Waste N4->N5

Figure 1: Standard operational workflow for handling and quenching reactive alkylating agents.

References

  • Title : Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). Source : National Research Council (US) / National Academies Press. URL :[Link]

  • Title : Hazardous Substance Fact Sheet: Benzyl Chloride. Source : New Jersey Department of Health / OSHA Guidelines. URL :[Link]

  • Title : Safety Manual - Alkylating Agents. Source : Duke University Occupational & Environmental Safety. URL : [Link]

Sources

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